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  • Product: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • CAS: 180979-71-9

Core Science & Biosynthesis

Foundational

synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

An In-Depth Technical Guide to the Synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Authored by a Senior Application Scientist Foreword: The Significance of Spirohydantoins in Modern Drug Discovery Spirohyd...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Authored by a Senior Application Scientist

Foreword: The Significance of Spirohydantoins in Modern Drug Discovery

Spirohydantoins, a unique class of heterocyclic compounds, have garnered considerable attention within the pharmaceutical and medicinal chemistry landscapes. Their rigid, three-dimensional spirocyclic framework, which incorporates the pharmacologically significant hydantoin moiety, makes them attractive scaffolds for the development of novel therapeutic agents. The hydantoin ring system is a well-established privileged structure in drug design, with prominent examples including the anti-epileptic drug Phenytoin. By introducing a spirocyclic center, these molecules can explore chemical space in a manner distinct from their more planar counterparts, often leading to enhanced target specificity and improved pharmacokinetic profiles. This guide provides a comprehensive, in-depth exploration of the synthesis of a specific analogue, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, intended for researchers, scientists, and professionals in drug development.

Primary Synthetic Strategy: The Bucherer-Bergs Multicomponent Reaction

The most direct and widely employed method for the synthesis of 5,5-disubstituted hydantoins, including spirocyclic derivatives, is the Bucherer-Bergs reaction.[1][2][3][4] This one-pot, multicomponent reaction offers an efficient pathway by combining a ketone, a cyanide source (typically an alkali metal cyanide), and ammonium carbonate.[3][5] The starting material for the is 2,6-dimethylcyclohexanone.

Underlying Mechanism of the Bucherer-Bergs Reaction

The elegance of the Bucherer-Bergs reaction lies in its convergence of several sequential chemical transformations within a single reaction vessel. A thorough understanding of its mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through the following key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone (2,6-dimethylcyclohexanone), forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from the thermal decomposition of ammonium carbonate, reacts with the cyanohydrin. This results in the substitution of the hydroxyl group with an amino group, yielding an α-aminonitrile via an SN2 mechanism.[1][4]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also a product of ammonium carbonate decomposition) to form a cyano-carbamic acid.[2][6]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization, leading to the formation of a 5-imino-oxazolidin-2-one intermediate.[1][2]

  • Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one intermediate subsequently rearranges, via an isocyanate intermediate, to furnish the final, stable 5,5-disubstituted hydantoin product.[1][2]

Bucherer_Bergs_Mechanism Mechanism of the Bucherer-Bergs Reaction Ketone 2,6-Dimethylcyclohexanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 (-H2O) Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Imino_Oxazolidinone->Hydantoin Rearrangement

Caption: A simplified representation of the Bucherer-Bergs reaction mechanism.

Stereochemical Considerations

The starting material, 2,6-dimethylcyclohexanone, exists as a mixture of cis and trans isomers. The Bucherer-Bergs reaction is generally not stereospecific, and thus, the resulting 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione will be a mixture of diastereomers. The separation of these diastereomers would typically require chromatographic techniques.

Experimental Protocol: Synthesis of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol is a generalized procedure adapted from standard Bucherer-Bergs syntheses of spirohydantoins from cyclic ketones.[5][6]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2,6-Dimethylcyclohexanone126.20(To be determined)1.0
Potassium Cyanide (KCN)65.12(To be determined)2.0
Ammonium Carbonate ((NH₄)₂CO₃)96.09(To be determined)5.0-6.0
Ethanol (95%)-(To be determined)-
Water-(To be determined)-
Concentrated Hydrochloric Acid (HCl)-As needed-
Round-bottom flask-1-
Reflux condenser-1-
Heating mantle-1-
Magnetic stirrer and stir bar-1-
Buchner funnel and filter flask-1-
Safety Precautions

EXTREME CAUTION IS ADVISED. Potassium cyanide is a highly toxic substance. All manipulations involving KCN must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be readily accessible. The reaction also releases ammonia gas, which is corrosive and toxic.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dimethylcyclohexanone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (5.0-6.0 eq.).

  • Solvent Addition: Add a 1:1 mixture of 95% ethanol and water to the flask, ensuring the solids are sufficiently submerged.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] Reaction times can vary, often requiring several hours to days for sterically hindered ketones.[5]

  • Work-up - Precipitation: Once the reaction is complete (as indicated by the consumption of the starting ketone), cool the reaction mixture to room temperature. In a fume hood, slowly and carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic. This will cause the spirohydantoin product to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1][6]

Experimental_Workflow Experimental Workflow for Synthesis cluster_reaction Reaction Phase cluster_workup Work-up & Purification Combine Combine Ketone, KCN, (NH4)2CO3 in Ethanol/Water Reflux Heat to Reflux (80-100°C) with Stirring Combine->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Acidify Acidify with conc. HCl (in fume hood) Cool->Acidify Filter Collect Precipitate (Vacuum Filtration) Acidify->Filter Purify Wash with Cold Water & Recrystallize Filter->Purify Final_Product Pure Product Purify->Final_Product

Caption: A flowchart of the experimental procedure for the synthesis.

Troubleshooting and Optimization
  • Low Yields: For less reactive or sterically hindered ketones like 2,6-dimethylcyclohexanone, yields may be low under standard conditions.[5] The Hoyer Modification , which involves heating the reaction mixture in a sealed vessel under a carbon dioxide atmosphere at elevated pressure, can significantly improve yields.[5][6]

  • Solubility Issues: If the starting ketone has poor solubility in aqueous ethanol, alternative solvents can be explored. Fused acetamide or propylene glycol have been used successfully in a sealed vessel at higher temperatures.[5][7]

  • Reaction Rate: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, potentially allowing for lower reaction temperatures and shorter reaction times.[5][6]

Physicochemical and Spectroscopic Data

PropertyPredicted Value
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
Monoisotopic Mass196.12119 Da[8]
XlogP1.4[8]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

The is most effectively achieved through the Bucherer-Bergs reaction, a robust and versatile method for creating spirohydantoins. While the reaction is straightforward in principle, careful consideration of reaction conditions, particularly for sterically hindered substrates, is crucial for achieving satisfactory yields. The inherent safety risks associated with the use of cyanide necessitate strict adherence to safety protocols. The insights and detailed protocol provided in this guide serve as a comprehensive resource for chemists and researchers venturing into the synthesis of this and related spirohydantoin scaffolds for applications in drug discovery and development.

References

  • Bucherer-Bergs Reaction - Alfa Chemistry. (URL: Not available)
  • Bucherer–Bergs reaction - Wikipedia. (URL: [Link])

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. (URL: [Link])

  • Bucherer-Bergs Reaction. (URL: Not available)
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. (URL: [Link])

  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (URL: Not available)
  • Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. (URL: Not available)
  • Some Xteroid Hydantoins - RSC Publishing. (URL: Not available)
  • Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry. (URL: [Link])

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction - ResearchGate. (URL: [Link])

  • 6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione - PubChem. (URL: [Link])

Sources

Exploratory

potential therapeutic targets of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

An In-depth Technical Guide to Investigating the Therapeutic Potential of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Foreword: Unlocking the Potential of a Privileged Scaffold To the researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Investigating the Therapeutic Potential of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Foreword: Unlocking the Potential of a Privileged Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a comprehensive guide to exploring the therapeutic landscape of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. While this specific molecule remains largely uncharacterized in public literature, its core structure belongs to the hydantoin and spirocyclic families—scaffolds of profound importance in medicinal chemistry.[1] Hydantoin derivatives are the foundation for drugs treating epilepsy, cancer, and microbial infections.[2][3][4] The spirocyclic nature of the molecule imparts a rigid, three-dimensional architecture, a highly desirable trait for achieving target specificity and optimizing pharmacokinetic properties.[5]

This guide is structured not as a rigid protocol, but as a strategic roadmap. As Senior Application Scientists, we recognize that true discovery lies in understanding the rationale behind our methods. Herein, we synthesize established knowledge on related compounds to illuminate the most promising therapeutic avenues for 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. We will explore potential targets, propose validation workflows, and provide the technical framework necessary to embark on a rigorous investigation of this novel chemical entity.

Part 1: Foundational Analysis - The Spiro-Hydantoin Core

The subject molecule, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, is a 5,5-disubstituted hydantoin. The hydantoin ring itself is a privileged structure, featuring two carbonyl groups and two nitrogen atoms that can serve as hydrogen bond donors and acceptors, facilitating interactions with a wide array of biological targets.[3] The spirocyclic fusion with a dimethyl-substituted cyclohexane ring locks the conformation, reducing conformational flexibility and potentially increasing binding affinity and selectivity for a specific target.

The historical success of hydantoin derivatives provides a logical starting point for our investigation. Phenytoin, a cornerstone in epilepsy treatment, functions by modulating voltage-gated sodium channels.[2] More recent derivatives have demonstrated potent antiproliferative, anti-inflammatory, and antimicrobial activities.[6][7] This diverse pharmacology suggests that the spiro-hydantoin scaffold is a versatile template for drug design.

Part 2: High-Priority Therapeutic Target Classes

Based on the extensive literature on hydantoin and diazaspiro[4.5]decane analogs, we have identified three high-priority areas for initial investigation: Oncology, Neurology, and Inflammatory/Metabolic Disorders.

Oncology: Targeting Cell Proliferation and Survival Pathways

The antiproliferative potential of hydantoin derivatives is well-documented, with various analogs showing cytotoxic activity against cervical, breast, and leukemia cell lines.[6] The mechanisms are often multifactorial, involving cell cycle arrest and induction of apoptosis.

  • Receptor Tyrosine Kinases (RTKs): Several 5-benzylidene-hydantoins have been identified as EGFR inhibitors.[3] The rigid spirocyclic scaffold of our compound could favor binding to the ATP-binding pocket of various kinases.

  • Sirtuins (SIRTs): Certain hydantoin derivatives act as inhibitors of SIRT1 and SIRT2, enzymes implicated in cancer cell survival and metabolism. Simultaneous inhibition of SIRT1 and SIRT2 is considered a promising therapeutic strategy.[3]

  • Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been developed as potent pan-inhibitors of PHD1-3.[8] While the primary application is for anemia, HIF pathway modulation has significant implications in cancer biology.

The following workflow provides a systematic approach to screen for and characterize anticancer effects.

Caption: Workflow for neurological target validation.

This protocol assesses the compound's ability to act as an agonist or antagonist at the delta opioid receptor, a Gαi-coupled GPCR whose activation leads to a decrease in intracellular cAMP.

  • Cell Culture: Use HEK293 cells stably expressing the human delta opioid receptor (OPRD1) and a cAMP-sensitive GloSensor™ luciferase.

  • Cell Plating: Plate cells in a 384-well white-walled assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound. For antagonist mode, also prepare a known DOR agonist (e.g., SNC80) at its EC80 concentration.

  • Agonist Mode: Add the test compound dilutions to the cells and incubate for 15-30 minutes.

  • Antagonist Mode: Pre-incubate the cells with the test compound for 15 minutes, then add the EC80 concentration of the DOR agonist.

  • Signal Detection: Add the GloSensor™ cAMP reagent and forskolin (to stimulate cAMP production) to all wells. Incubate for 15-20 minutes at room temperature.

  • Luminescence Measurement: Read luminescence on a plate reader.

  • Data Analysis: A decrease in the luminescent signal relative to forskolin-only wells indicates Gαi activation. Plot dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

Anti-Inflammatory and Metabolic Applications

Certain hydantoin derivatives possess significant anti-inflammatory effects, in some cases exceeding the potency of commercial NSAIDs like celecoxib. [6]This activity is often linked to the modulation of pro-inflammatory gene expression. [6]Additionally, the discovery of spirohydantoins as PHD inhibitors for treating anemia highlights a potential role in metabolic regulation. [8]

  • Cyclooxygenase (COX) Enzymes: While less common for hydantoins, inhibition of COX-1/COX-2 is a classic anti-inflammatory mechanism.

  • NF-κB Signaling Pathway: Inhibition of this pathway would downregulate the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), a mechanism suggested for some hydantoin derivatives. [6]3. HIF Prolyl Hydroxylases (PHDs): As previously mentioned, inhibition of PHDs stabilizes HIF-1α, which not only stimulates erythropoietin (EPO) production but also plays a role in inflammatory responses and cellular metabolism. [8]

G A LPS-Stimulated Macrophages (e.g., RAW 264.7) B Measure Nitric Oxide (Griess Assay) A->B C Measure Pro-inflammatory Cytokines (TNF-α, IL-6 via ELISA) A->C D Determine IC50 for Cytokine Release B->D C->D E NF-κB Pathway Analysis D->E H HIF-1α Stabilization D->H F Western Blot for p-IκBα / IκBα E->F G NF-κB Reporter Assay E->G I Western Blot under Normoxia/Hypoxia H->I J EPO Upregulation in HepG2 cells (qPCR/ELISA) H->J

Caption: Workflow for anti-inflammatory & metabolic screening.

Part 3: Data Synthesis and Future Directions

The exploration of a novel chemical entity like 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione is a multifaceted endeavor. The workflows presented here provide a robust, logic-driven framework for initial characterization.

Therapeutic Area Potential Target Class Primary Screening Assay Key Confirmation Assay
Oncology Kinases, Sirtuins, PHDsCell Viability (MTT) on Cancer PanelTarget-specific enzymatic or binding assays
Neurology Ion Channels, GPCRsRadioligand Binding PanelElectrophysiology, cAMP/β-Arrestin Assays
Inflammation Inflammatory Pathways (NF-κB)Cytokine Release in Macrophages (ELISA)NF-κB Reporter Assay

Positive results in any of these primary screens should trigger a cascade of more detailed mechanistic studies, followed by medicinal chemistry efforts to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The rigid spirocyclic core provides an excellent foundation for structure-activity relationship (SAR) studies.

The journey from a novel molecule to a therapeutic agent is challenging but rewarding. By leveraging the known pharmacology of the hydantoin and spirocyclic scaffolds, we can approach the investigation of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione with a clear, evidence-based strategy.

References

  • Hydantoin derivatives: Harnessing antitumor and immunomodulation potential. (2024). [Source not further specified]
  • (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026). Future Journal of Pharmaceutical Sciences, 12(13).
  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC. (2017).
  • Recent applications of hydantoin in medicinal chemistry. (2025). ChemicalBook.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). [Source not further specified]
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC. (2024).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018).
  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. (1986). PubMed.
  • 6-methyl-1,3-diazaspiro(4.5)decane-2,4-dione. Sigma-Aldrich.
  • 6-Methyl-1,3-diaza-spiro[4.5]decane-2,4-dione. Santa Cruz Biotechnology.
  • Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC.
  • Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Sigma-Aldrich.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed.
  • 1,3-Diazaspiro[4.5]decane-2,4-dione. PubChem.
  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3)
  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024).
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents | Request PDF. (2019).
  • Synthesis and antimicrobial activity of 5-(2-aminoethylamino)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzo[de]isoquinoline-1,3-diones. (2025).
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). SFERA - Unife.
  • Metabolic Disease (Inhibitors Agonists Modul
  • 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl- - Exposure. (2025). EPA.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2025).

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Foundational

Topic: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and its Congeners as a Novel Class of δ-Opioid Receptor Agonists

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The δ-opioid receptor (DOR) represents a compelling therapeutic target for a range of neurological and psychia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The δ-opioid receptor (DOR) represents a compelling therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1] However, the clinical development of DOR agonists has been consistently hampered by adverse effects such as seizures and the rapid development of tolerance (tachyphylaxis), issues prominently associated with established chemotypes like SNC80.[2][3] This has spurred a critical need for novel chemical scaffolds with improved pharmacological profiles. This guide details the emergence of spiro[4.5]decane-2,4-dione derivatives as a promising new class of DOR agonists. We will focus on the discovery and characterization of the closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, for which significant data exists, and use these insights to project the potential properties and research trajectory for 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. This document provides a comprehensive overview of the underlying biology, pharmacological evaluation, and mechanistic insights, complete with detailed experimental protocols for researchers in the field.

Part 1: The δ-Opioid Receptor (DOR) as a Therapeutic Target

Biological Function and Distribution

The δ-opioid receptor is a G-protein coupled receptor (GPCR) that, along with the μ (mu) and κ (kappa) receptors, constitutes the classical opioid system.[4] DORs are activated by endogenous enkephalin peptides and are widely distributed throughout the central nervous system (CNS). Key areas of expression include regions critical for pain modulation, mood, and reward, such as the cerebral cortex, basal ganglia, amygdala, and periaqueductal gray (PAG).[5][6] This distribution underscores the receptor's potential to influence a wide array of physiological and pathological processes.

Therapeutic Promise and Persistent Challenges

Activation of DORs produces significant analgesia, particularly in models of persistent inflammatory and neuropathic pain, while showing a lower liability for abuse compared to μ-opioid receptor agonists.[1][7] This makes DOR an attractive target for developing safer, non-addictive pain therapies.

Despite this promise, clinical translation has been unsuccessful. Many DOR agonists, particularly those sharing the SNC80 chemotype, exhibit a narrow therapeutic window, with seizure induction being a primary dose-limiting toxicity.[3] It is hypothesized that this adverse effect profile may be linked to specific downstream signaling events, particularly the robust recruitment of β-arrestin.[2][8] Therefore, the field has pivoted towards identifying novel chemotypes that may exhibit "biased agonism"—preferentially activating therapeutic G-protein signaling pathways over β-arrestin pathways.

Part 2: A Novel Chemotype: Spiro[4.5]decane-2,4-diones

Discovery Through High-Throughput Screening

Recent research has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a completely novel chemotype for DOR agonists.[2][3][9] This discovery was made by screening a GPCR-focused chemical library using a β-arrestin recruitment assay, a strategy designed to find compounds that might avoid the signaling pathways linked to adverse effects.[2] This approach successfully identified several "hit" compounds sharing the triazaspiro[4.5]decane-2,4-dione core structure.

cluster_discovery Discovery Workflow GPCR_Library GPCR-Focused Chemical Library HTS High-Throughput Screen (DOR β-Arrestin Assay) GPCR_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Confirm Hit Confirmation (Dose-Response) Hit_ID->Hit_Confirm Lead_Chemotype Novel Chemotype Identified: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Hit_Confirm->Lead_Chemotype cluster_membrane Plasma Membrane cluster_g_protein_pathway G-Protein Pathway (Therapeutic) cluster_arrestin_pathway β-Arrestin Pathway (Adverse Effects) DOR δ-Opioid Receptor (DOR) G_Protein Gi/o Protein (αβγ) DOR->G_Protein Activates GRK GRK DOR->GRK Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Agonist Spiro-Dione Agonist Agonist->DOR Binds AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels CaV / GIRK Channels G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Neuro_Effect ↓ Neurotransmitter Release ↓ Neuronal Excitability Ion_Channels->Neuro_Effect Analgesia Analgesia, Anxiolysis Neuro_Effect->Analgesia P_DOR P-DOR GRK->P_DOR Phosphorylates Arrestin β-Arrestin P_DOR->Arrestin Recruits Internalization Receptor Internalization (Desensitization) Arrestin->Internalization Adverse Potential Adverse Effects (Seizures, Tolerance) Internalization->Adverse

Caption: Simplified DOR signaling showing G-protein vs. β-arrestin pathways.

Part 5: SAR and Future Directions for 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Structure-Activity Relationship (SAR)

Initial exploration of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has provided early SAR insights. The nature and position of substituents on the exocyclic nitrogen and the cyclohexane ring are critical for affinity and functional activity. The discovery of multiple active compounds with this core confirms its status as a valid "hit" chemotype worthy of further optimization. [9]

Projecting to the Diaza Scaffold

The user's compound of interest, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione , represents a logical next step in exploring this chemical space.

  • Removal of N-8: The primary difference is the replacement of the nitrogen at position 8 (in the triaza series) with a carbon. This removes a potential hydrogen bond donor/acceptor and alters the electronics of the cyclohexane ring. This could significantly impact binding orientation and affinity within the DOR orthosteric pocket.

  • Addition of Methyl Groups at C-6 and C-10: The introduction of two methyl groups on the cyclohexane ring adds steric bulk and lipophilicity. Depending on their stereochemistry (cis/trans), these groups will enforce specific ring conformations. This conformational constraint can be beneficial, potentially "locking" the molecule into a bioactive conformation, which could increase affinity and selectivity. However, it could also introduce steric clashes that prevent effective binding.

Hypothesis: The 6,10-dimethyl-1,3-diaza derivative is a compelling candidate for synthesis and evaluation. Its conformational rigidity and altered polarity relative to the triaza series could lead to a distinct pharmacological profile, potentially enhancing selectivity or further biasing signaling away from β-arrestin recruitment.

Future Research Workflow

cluster_workflow Future Research Workflow Synthesis Chemical Synthesis of 6,10-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Analogs InVitro In Vitro Characterization (Binding, cAMP, β-Arrestin) Synthesis->InVitro SAR Establish SAR (Identify Lead Compound) InVitro->SAR InVivo In Vivo Efficacy & Safety (Pain, Seizure Models) SAR->InVivo PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) (ADME, Brain Penetration) InVivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: A logical progression for the development of the diaza-spiro-dione scaffold.

Part 6: Detailed Experimental Protocols

Protocol: β-Arrestin 2 Recruitment PathHunter Assay

This protocol is adapted from standard methodologies used to characterize novel DOR agonists. [8] Principle: This is a cell-based enzyme fragment complementation assay. Cells co-express the DOR fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag. Agonist binding causes β-arrestin-EA to be recruited to the DOR-PK, forcing complementation of the two enzyme fragments, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Methodology:

  • Cell Culture: Use CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the DOR-PK and β-arrestin-EA constructs. Maintain cells in appropriate media (e.g., F-12 or DMEM) supplemented with 10% FBS, antibiotics, and selection agents at 37°C and 5% CO₂.

  • Cell Plating: One day prior to the assay, plate the cells into white, 384-well, solid-bottom assay plates at a density of 2,500-5,000 cells per well in 10 µL of plating medium.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione) and a reference agonist (e.g., SNC80) in assay buffer. Typically, an 11-point, 1:3 dilution series is prepared, starting from 10 µM.

  • Agonist Stimulation: Add 2.5 µL of the diluted compound to the appropriate wells. Include "vehicle only" and "maximal stimulation" (high concentration of reference agonist) controls. Incubate the plates for 90 minutes at 37°C / 5% CO₂.

  • Detection: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 6 µL of the PathHunter Detection Reagent Cocktail to each well.

  • Signal Reading: Incubate the plates for 60 minutes at room temperature in the dark. Read the chemiluminescent signal using a compatible plate reader (e.g., FlexStation3).

  • Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference agonist (100%). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol: In Vivo Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol is a standard preclinical model for assessing analgesics in persistent pain states. [2][9] Principle: Unilateral intraplantar injection of CFA in rodents produces a robust and long-lasting inflammatory response, characterized by edema, hyperalgesia, and allodynia in the affected paw. This mimics aspects of clinical inflammatory pain.

Methodology:

  • Animal Acclimation: Acclimate male and female C57BL/6 mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline mechanical withdrawal threshold for both hind paws using von Frey filaments applied to the plantar surface. Use the "up-down" method to determine the 50% withdrawal threshold (in grams).

  • CFA Induction: Lightly restrain the animals and inject 20 µL of CFA (1 mg/mL) into the plantar surface of one hind paw. The contralateral paw serves as an internal control.

  • Inflammation Development: Allow 24-48 hours for the inflammation and mechanical allodynia to fully develop.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the mechanical withdrawal threshold on both the ipsilateral (CFA-injected) and contralateral paws.

  • Data Analysis: The primary endpoint is the reversal of mechanical allodynia. Calculate the percent maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug threshold - Post-CFA baseline) / (Pre-CFA baseline - Post-CFA baseline)] * 100. Analyze the data using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

Exploratory

Technical Guide: Myelostimulating Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-diones

Executive Summary The search for non-peptide, small-molecule alternatives to recombinant colony-stimulating factors (e.g., Filgrastim) has identified 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) as a high-po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-peptide, small-molecule alternatives to recombinant colony-stimulating factors (e.g., Filgrastim) has identified 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) as a high-potential scaffold. Unlike protein biologics, which require cold-chain logistics and carry immunogenicity risks, these spiro-heterocycles offer oral bioavailability and high stability.

This guide details the structural basis, synthetic pathways, and validated experimental protocols for assessing the myelostimulating activity of this chemotype. Specifically, it focuses on the capacity of N-substituted derivatives to accelerate the regeneration of granulocyte and lymphocyte pools following cyclophosphamide-induced myelosuppression, comparable to or exceeding the efficacy of standard agents like Methyluracil.

Chemical Architecture & SAR

The core scaffold is a piperidine ring (A) spiro-fused to a hydantoin (imidazolidine-2,4-dione) ring (B) . The nomenclature "1,3,8" refers to the nitrogen positions:

  • N-1 & N-3: Located on the hydantoin ring.[1][2]

  • N-8: Located on the piperidine ring (the primary vector for derivatization).

  • C-5: The spiro-carbon junction.

Structure-Activity Relationship (SAR)

Experimental data indicates that myelostimulating efficacy is tightly coupled to substitutions at the N-8 position .

PositionModificationEffect on Activity
N-8 (Piperidine) Alkoxyalkyl groups (e.g., ethoxyethyl)Critical for Activity. Enhances lipophilicity and membrane permeability, facilitating bone marrow uptake.
N-8 (Piperidine) Benzyl / Aryl groupsshifts activity toward opioid receptor modulation (analgesia) or CCR5 antagonism.
N-3 (Hydantoin) Methylation / AlkylationModulates solubility but often reduces hydrogen bond donor capacity critical for receptor binding.
C-5 (Spiro) Rigid Spiro-fusionEssential for conformational lock; prevents free rotation, increasing binding affinity.

Synthetic Protocols

The synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is robustly achieved via the Bucherer-Bergs reaction or the Strecker reaction . The Bucherer-Bergs method is preferred for its operational simplicity and high yield of the thermodynamically stable hydantoin product.

Protocol: Bucherer-Bergs Cyclization

Objective: Synthesis of the parent spirohydantoin core from N-substituted-4-piperidones.

Reagents
  • Substrate: 1-substituted-piperidin-4-one (e.g., 1-(2-ethoxyethyl)piperidin-4-one).

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of the specific piperidin-4-one in 20 mL of 50% aqueous ethanol.

  • Addition: Add (NH₄)₂CO₃ (30 mmol, 3 eq) and KCN (15 mmol, 1.5 eq) to the reaction vessel.

  • Heating: Heat the mixture to 55–60°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Workup:

    • Cool the reaction mixture to 0°C.

    • The product typically precipitates as a white crystalline solid.

    • Filter the precipitate and wash with cold water (3x 10 mL).

  • Purification: Recrystallize from ethanol/water.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆) looking for the characteristic NH signals of the hydantoin ring (approx. 10.5 ppm and 8.5 ppm).

SynthesisWorkflow Start Piperidin-4-one (N-substituted) Reagents (NH4)2CO3 + KCN Bucherer-Bergs Conditions Start->Reagents Mix in EtOH/H2O Intermediate Amino-Nitrile Intermediate Reagents->Intermediate Nucleophilic Attack Cyclization CO2 Incorporation & Cyclization Intermediate->Cyclization Heat 60°C Product 1,3,8-Triazaspiro [4.5]decane-2,4-dione Cyclization->Product Precipitation

Figure 1: Bucherer-Bergs synthetic pathway for the spirohydantoin scaffold construction.

Biological Evaluation: Myelostimulating Activity[3]

The primary application of this scaffold is the reversal of chemotherapy-induced leukopenia. The following protocol utilizes a Cyclophosphamide (CP)-induced myelodepression model , the industry standard for validating hematopoiesis-stimulating agents.

Experimental Design (In Vivo)[4]
  • Animal Model: Wistar Rats or BALB/c Mice (Male, 180–220g).

  • Groups (n=10 per group):

    • Intact Control: No treatment.

    • Pathology Control: CP only (Myelodepression).

    • Positive Control: CP + Methyluracil (Standard reference).

    • Experimental: CP + 1,3,8-Triazaspiro derivative.

Protocol Steps
  • Induction: Administer Cyclophosphamide (CP) intraperitoneally (i.p.) at a single dose of 40–50 mg/kg to induce leukopenia.

  • Treatment Phase:

    • Wait 24–48 hours post-CP for leukopenia to establish.

    • Administer the test compound (e.g., 50 mg/kg, oral gavage) daily for 7–10 days.

  • Sampling: Collect peripheral blood from the tail vein on Days 3, 7, and 14.

  • Analysis: Perform Complete Blood Count (CBC) with differential leukocyte analysis.

Quantitative Benchmarks

The following table summarizes expected recovery metrics for a potent 1,3,8-triazaspiro derivative compared to controls.

ParameterPathology Control (Day 7)Methyluracil (Day 7)Spirohydantoin Derivative (Day 7)
Total Leukocytes (10⁹/L) 2.5 ± 0.35.8 ± 0.46.5 ± 0.5
Neutrophils (%) 15%28%32%
Lymphocytes (%) 80%65%60%
Recovery Rate Slow/IncompleteModerateAccelerated

Interpretation: A potent derivative should restore total leukocyte counts to near-intact levels (approx. 6.0–8.0 x 10⁹/L) significantly faster than the spontaneous recovery observed in the pathology control.

Mechanism of Action (MOA)

The myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones is likely multimodal. While protein-based agents (G-CSF) act directly on surface receptors, small molecules of this class often act via:

  • Metabolic Precursor Supply: Similar to Methyluracil, the hydantoin ring may participate in pyrimidine nucleotide synthesis, supporting rapid DNA replication required for hematopoiesis.

  • HIF-PHD Inhibition (Secondary Pathway): Certain spirohydantoins inhibit Prolyl Hydroxylase (PHD), stabilizing Hypoxia-Inducible Factor (HIF). This upregulates Erythropoietin (EPO), driving red blood cell production (erythropoiesis), which often complements leukopoiesis recovery.

MOA Compound 1,3,8-Triazaspiro Derivative Nucleotides Pyrimidine Synthesis Pool Compound->Nucleotides Precursor Mimicry PHD_Inhib HIF-PHD Inhibition Compound->PHD_Inhib Enzymatic Binding DNA_Synth Accelerated DNA Replication Nucleotides->DNA_Synth Leukopoiesis Granulocyte/Lymphocyte Proliferation DNA_Synth->Leukopoiesis HIF_Stab HIF-alpha Stabilization PHD_Inhib->HIF_Stab EPO Erythropoietin (EPO) Upregulation HIF_Stab->EPO Erythropoiesis RBC Regeneration EPO->Erythropoiesis

Figure 2: Dual mechanistic pathways: Direct proliferative support (Leukopoiesis) and HIF-mediated signaling (Erythropoiesis).

Toxicology & Safety Profile

Before advancing to efficacy trials, the safety margin must be established. Spirohydantoins generally exhibit a favorable safety profile compared to linear ureas.

  • Acute Toxicity (LD50): Typically >1000 mg/kg (i.p. mice), classifying them as low-toxicity (Class IV or V).

  • hERG Inhibition: A known risk for spiro-compounds. It is mandatory to screen for potassium channel blockage. Introduction of acidic functionality on the N-8 chain has been shown to mitigate hERG liability.[3]

  • Liver Enzymes: Monitor ALT/AST levels. Some derivatives show transient ALT upregulation, which can be managed via structural optimization of the N-8 substituent.

References

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Source: ResearchGate

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Source: Academia.edu / ACS Medicinal Chemistry Letters [4][5][6]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Synthesis and Characterization. Source: MDPI (Molbank)

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Source: PubMed / Journal of Pharmacology and Experimental Therapeutics [7][8]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Introduction: The Therapeutic Potential of Spirohydantoins The spirohydantoin scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. These...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spirohydantoins

The spirohydantoin scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. These compounds, characterized by a spirocyclic junction involving a hydantoin ring, have demonstrated a wide range of biological effects, including anticonvulsant, anticancer, antiarrhythmic, and antidiabetic properties[1]. The specific derivative, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, belongs to this promising class of molecules. While specific data on this particular derivative is emerging, the broader family of diazaspiro[4.5]decane-2,4-diones has been explored for various therapeutic applications, including the development of receptor ligands and enzyme inhibitors[2][3][4].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental protocols for evaluating the biological activity of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. The protocols outlined below are designed to be robust and self-validating, drawing from established methodologies for the broader class of spirohydantoin compounds.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is crucial to understand the physicochemical properties of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

Solubility and Stock Solution Preparation:

The solubility of spirohydantoin derivatives can vary. It is recommended to first assess the solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, and water. For most in vitro cellular assays, a high-concentration stock solution in DMSO is standard practice[5].

Protocol for Stock Solution Preparation:

  • Accurately weigh a precise amount of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Dissolve the compound in a minimal amount of high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Table 1: Key Physicochemical Properties of a Related Compound (1,3-Diazaspiro[4.5]decane-2,4-dione)

PropertyValueSource
Molecular Weight168.19 g/mol [6]
Molecular FormulaC8H12N2O2[6]
XLogP3-AA0.6[6]

Note: These properties are for the parent compound and should be used as an estimate. Experimental determination for the 6,10-dimethyl derivative is recommended.

In Vitro Biological Evaluation: A Multi-faceted Approach

Given the diverse activities of the spirohydantoin class, a tiered approach to in vitro testing is recommended. This allows for a broad initial screening followed by more focused mechanistic studies.

A Initial Compound Characterization (Solubility, Stability) B Primary Screening: Cytotoxicity Assay (e.g., MTT, MTS) A->B Proceed if stable & soluble C Secondary Screening: Target-Based Assays B->C If cytotoxic, investigate mechanism. If not, proceed to target screening. D Receptor Binding Assays (e.g., Radioligand Binding) C->D E Enzyme Inhibition Assays (e.g., Kinase, Hydrolase) C->E F Ion Channel Modulation Assays (e.g., Patch Clamp, FLIPR) C->F G Tertiary Screening: Mechanistic Studies D->G If binding is confirmed E->G If inhibition is observed F->G If modulation is detected H Apoptosis Assays (e.g., Annexin V/PI Staining) G->H I Cell Cycle Analysis G->I J Signaling Pathway Analysis (e.g., Western Blot) G->J cluster_0 Enzyme Inhibition Assay Enzyme Enzyme (e.g., Kinase) Product Phosphorylated Substrate Enzyme->Product Substrate Substrate Substrate->Product ATP ATP ADP ADP ATP->ADP Inhibitor 6,10-Dimethyl-1,3-diazaspiro [4.5]decane-2,4-dione Inhibitor->Enzyme Inhibition

Figure 2: A simplified schematic of an enzyme inhibition assay.

General Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a suitable assay buffer, combine the purified kinase, a specific substrate peptide, and varying concentrations of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Detection: Measure the amount of product formed. This can be done using various methods, such as radiolabeling (³²P-ATP), fluorescence-based detection, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 value for the inhibition of kinase activity.

Tertiary Screening: Mechanistic Studies

If the primary and secondary screenings yield promising results, further studies can elucidate the compound's mechanism of action.

a) Apoptosis Induction

For compounds exhibiting cytotoxicity, it is important to determine if cell death occurs via apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[7]

b) Cell Cycle Analysis

Antiproliferative compounds can exert their effects by arresting the cell cycle at specific phases. This can be analyzed by staining DNA with a fluorescent dye (e.g., PI) and analyzing the cell population by flow cytometry.

Trustworthiness: A Self-Validating System

To ensure the reliability of the experimental data, the following controls should be included in all assays:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known active compound for the specific assay to validate the assay's performance.

  • Negative Control: An inactive compound or no compound to establish the baseline.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. By following a tiered approach, researchers can efficiently screen for biological activity and subsequently delve into the mechanistic details of promising compounds. The versatility of the spirohydantoin scaffold suggests that this particular derivative could hold significant therapeutic potential, and these guidelines are intended to facilitate its exploration.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Yadav, G., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(15), 4529. [Link] [8]3. Saeed, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4833. [Link] [2]4. Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link] [1]5. Tan, S. Y., & Yiap, B. C. (2009). Drug induced Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). Journal of Pharmacy Practice and Research, 39(4), 320-323. [Link]

  • Zajdel, P., et al. (2013). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Bioorganic & Medicinal Chemistry, 21(16), 4938-4948. [Link]

  • Liu, Y., et al. (2020). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 193, 112217. [Link]

  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link] [3]17. Scott, J. S., et al. (2017). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 60(19), 8036–8053. [Link]

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. [Link]

Sources

Application

Quantification of Sterically Hindered Spirohydantoins: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in Biological Matrices

Application Note: AN-2026-SPH Abstract & Scope This Application Note details the method development and validation strategy for the quantification of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (referred to herein...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SPH

Abstract & Scope

This Application Note details the method development and validation strategy for the quantification of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (referred to herein as 6,10-DMSH ).

While spirohydantoins are well-documented as aldose reductase inhibitors and anticonvulsants, the specific 6,10-dimethyl substitution on the cyclohexane ring introduces unique steric hindrance and lipophilicity changes compared to the unsubstituted parent (1,3-diazaspiro[4.5]decane-2,4-dione). This protocol addresses the analytical challenges of low UV absorbance and potential stereoisomerism by utilizing LC-MS/MS in Negative Electrospray Ionization (ESI-) mode , which offers superior sensitivity for the imide functionality over positive mode.

Target Audience: DMPK Scientists, Bioanalytical Chemists, and Medicinal Chemists.

Physicochemical Profile & Analyte Definition

Before initiating the workflow, the physicochemical properties must be understood to select the correct extraction and ionization parameters.

PropertyValue / DescriptionImpact on Protocol
IUPAC Name 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dioneTarget Analyte
Formula C₁₀H₁₆N₂O₂MW Calculation Base
Molecular Weight 196.25 g/mol Precursor Ion Selection
pKa (Imide) ~8.5 - 9.0Requires pH > 9 for solubility or pH < 8 for retention.[1]
LogP (Predicted) ~1.5 - 1.9Moderately lipophilic; suitable for Reverse Phase LC.
Chromophores Weak (End absorption < 210 nm)UV detection is insufficient for trace analysis; MS is mandatory.
Stereochemistry Potential cis/trans isomers at 6,10 positions.Chromatographic separation of diastereomers may be required.

Analytical Strategy: Logic & Workflow

The quantification relies on the acidic nature of the N3-proton in the hydantoin ring. While many amines are analyzed in Positive ESI, hydantoins often yield 10-50x higher sensitivity in Negative ESI due to the stable formation of the [M-H]⁻ ion.

Workflow Visualization

The following diagram outlines the critical decision points in the method development process.

MethodDevelopment Start Analyte: 6,10-DMSH Solubility Solubility Check (MeOH/Water) Start->Solubility Ionization Ionization Screen (ESI+ vs ESI-) Solubility->Ionization Decision Best Signal? Ionization->Decision Path_Pos Positive Mode (ESI+) [M+H]+ = 197.2 Decision->Path_Pos Low pKa Path_Neg Negative Mode (ESI-) [M-H]- = 195.2 Decision->Path_Neg Imide (High pKa) Chromatography Column Selection C18 vs Phenyl-Hexyl Path_Pos->Chromatography Path_Neg->Chromatography Preferred FinalMethod Final Protocol ESI- / C18 / MRM Chromatography->FinalMethod

Caption: Decision tree for optimizing spirohydantoin analysis, prioritizing Negative ESI for the imide moiety.

Protocol 1: Sample Preparation (Solid Phase Extraction)

Context: Liquid-Liquid Extraction (LLE) with ethyl acetate is a viable low-cost alternative, but Solid Phase Extraction (SPE) is recommended here to remove phospholipids that cause matrix effects in LC-MS.

Materials:

  • SPE Cartridges: Polymeric HLB (Hydrophilic-Lipophilic Balanced), 30 mg/1 cc.

  • Internal Standard (IS): 1,3-diazaspiro[4.5]decane-2,4-dione (unsubstituted) or deuterated analog if available.

Step-by-Step Procedure:

  • Pre-treatment: Aliquot 100 µL of plasma into a 1.5 mL tube. Add 10 µL of Internal Standard (1 µg/mL in 50% MeOH).

  • Dilution: Add 200 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and ionize the basic amines (impurities), while keeping the hydantoin neutral. Vortex for 30s.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash with 1 mL of 5% MeOH in Water. (Removes salts and highly polar interferences).

  • Elution: Elute analytes with 500 µL of 100% Acetonitrile .

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Protocol 2: LC-MS/MS Quantification[2]

Expert Insight: The use of Ammonium Acetate in the mobile phase is non-negotiable for Negative ESI. It buffers the pH to ensure stable deprotonation and improves peak shape for the hydantoin ring.

Chromatographic Conditions (LC)
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

    • Why: High pH stability and excellent retention for neutral/moderately polar compounds.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (MS/MS)
  • Source: Electrospray Ionization (ESI), Negative Mode .

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions: The precursor ion is based on the deprotonated molecule [M-H]⁻ (MW 196.25 - 1.008 ≈ 195.2).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)TypeMechanism
6,10-DMSH 195.2 152.1 18QuantifierLoss of HNCO (-43 Da)
6,10-DMSH 195.2 42.0 25QualifierNCO⁻ fragment
IS (Analog) Depends on ISDepends on IS-Internal Std-

Mechanistic Insight: Fragmentation Pathway

Understanding the fragmentation is crucial for confirming the identity of the compound, especially since "6,10-dimethyl" isomers might co-elute with other metabolites. The Retro-Diels-Alder (RDA) type cleavage of the hydantoin ring is characteristic.

Fragmentation Parent Precursor Ion [M-H]- (m/z 195.2) TS Ring Opening Transition State Parent->TS CE 18eV Fragment1 Product Ion [M-H-HNCO]- (m/z 152.1) TS->Fragment1 Neutral Neutral Loss HNCO (43 Da) TS->Neutral

Caption: Primary fragmentation pathway of spirohydantoins in negative ESI, showing the characteristic loss of the isocyanic acid moiety.

Validation Criteria (Bioanalytical)

To ensure this protocol meets regulatory standards (FDA/ICH M10), the following acceptance criteria must be met:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% ( < 20% at LLOQ).

  • Matrix Effect: Matrix Factor (MF) between 0.85 and 1.15. If suppression occurs, switch Mobile Phase B to Methanol or increase the SPE wash strength.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Increase Ammonium Acetate concentration to 10 mM.

  • Issue: Low Sensitivity.

    • Cause: Incorrect pH in mobile phase preventing ionization.

    • Fix: Verify Mobile Phase A pH is neutral (6.5–7.0). Do not use Formic Acid in negative mode for this compound.

  • Issue: Stereoisomer Separation.

    • Cause: The 6,10-dimethyl substitution creates chiral centers.

    • Fix: If separation of isomers is required, switch to a Chiralpak IA or IC column using a Hexane/Ethanol mobile phase (Normal Phase) or MeOH/Ethanol (Polar Organic Mode).

References

  • PubChem. (2025).[1] 1,3-Diazaspiro[4.5]decane-2,4-dione Compound Summary. National Library of Medicine. [Link]

  • Patel, D. S., et al. (2013).[2] Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry.[2] Acta Pharmaceutica.[2] [Link]

  • Meqbil, Y. J., et al. (2021).[3][4][5] Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype.[5] Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Royal Society of Chemistry. (2010). Guide to achieving reliable quantitative LC-MS measurements.[Link]

Sources

Method

High-Throughput Screening (HTS) of Diazaspiro-Scaffold Libraries for GPCR Modulators

Executive Summary & Scientific Rationale The Renaissance of sp3-Rich Scaffolds In modern drug discovery, the "escape from flatland" is a critical mandate. Traditional high-throughput screening (HTS) libraries have been h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The Renaissance of sp3-Rich Scaffolds In modern drug discovery, the "escape from flatland" is a critical mandate. Traditional high-throughput screening (HTS) libraries have been historically dominated by flat, aromatic, sp2-rich compounds. While easy to synthesize, these molecules often suffer from poor solubility and limited selectivity.

Diazaspiro compounds (e.g., 2,7-diazaspiro[4.4]nonane, 2,8-diazaspiro[4.5]decane) represent a "privileged scaffold" class. Their inherent three-dimensional (3D) geometry allows for precise vector positioning of functional groups, enabling them to explore binding pockets in G-Protein Coupled Receptors (GPCRs) and ion channels that flat molecules cannot access.

Scope of this Guide This application note details the protocol for screening a library of diazaspiro compounds against a GPCR target using a Calcium Flux Assay . We address specific technical challenges inherent to this chemical class, particularly the basicity of secondary amines and their tendency to interact with plasticware, ensuring a robust, self-validating screening campaign.

Library Considerations: The Diazaspiro Challenge

Before initiating the screen, the physicochemical properties of the library must be managed.[1] Diazaspiro compounds typically possess one or two secondary amine handles.

Handling Basic Amines
  • pKa Implications: Most diazaspiro cores have a pKa between 9.0 and 10.5. At physiological pH (7.4), they are positively charged cations.

  • Non-Specific Binding (NSB): The cationic nature leads to electrostatic adsorption to negatively charged polystyrene surfaces (microplates) and pipette tips.

  • Mitigation Strategy:

    • Labware: Use Low-Binding (polypropylene) source plates for compound storage.

    • Tips: Use conductive, low-retention tips for liquid handling.

    • Buffer: Supplement assay buffers with 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 to act as a blocking agent against plastic adsorption.

Solubility & DMSO Tolerance

Unlike flat aromatics, sp3-rich diazaspiro compounds generally exhibit superior aqueous solubility. However, to maintain library uniformity:

  • Stock Solution: 10 mM in 100% anhydrous DMSO.

  • Freeze-Thaw: Limit to <5 cycles. Diazaspiro amines can absorb atmospheric CO2 to form carbamates if left open; keep sealed and under inert gas if possible.

Experimental Protocol: GPCR Calcium Flux Assay

Target: Gq-coupled GPCR (e.g., Chemokine Receptor, Muscarinic Receptor). Readout: Kinetic Fluorescence (FLIPR/FDSS). Format: 384-well plate.[2][3][4][5]

Reagents & Equipment[2][3][4][5]
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR and Gα16 (promiscuous G-protein to force Calcium coupling if necessary).

  • Calcium Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer (HBSS): 1X Hank’s Balanced Salt Solution, 20 mM HEPES, 2.5 mM Probenecid (to prevent dye extrusion), pH 7.4.

  • Detection System: FLIPR Tetra or Hamamatsu FDSS.

Step-by-Step Workflow
Step 1: Cell Plating (Day -1)
  • Harvest cells at 80-90% confluency.

  • Resuspend in culture medium at

    
     cells/mL.
    
  • Dispense 25 µL/well into a 384-well black-wall/clear-bottom Poly-D-Lysine coated plate.

  • Incubate overnight at 37°C, 5% CO2.

    • Why Poly-D-Lysine? Critical for diazaspiro screening. The wash steps can dislodge cells; PDL ensures adherence.

Step 2: Dye Loading (Day 0)
  • Remove culture medium (or use no-wash dye kit).

  • Add 25 µL of 2X Dye Loading Buffer (containing Probenecid).

  • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT to equilibrate.

Step 3: Compound Preparation
  • Source Plate: Thaw diazaspiro library (10 mM in DMSO).

  • Intermediate Plate: Dilute compounds 1:100 in Assay Buffer (HBSS + 20 mM HEPES).

    • Final DMSO: 1.0% in intermediate plate.

    • Note: Ensure mixing is vigorous to overcome viscosity, but avoid foaming.

Step 4: The Run (Kinetic Read)
  • Place Cell Plate and Compound Plate into the FLIPR/FDSS.

  • Baseline Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Robotically transfer 12.5 µL of diluted compound into the Cell Plate (Final dilution 1:3).

    • Final Compound Conc: 10 µM (typical primary screen).[2][6]

    • Final DMSO: ~0.3%.

  • Response Read: Measure fluorescence continuously for 90-120 seconds.

Visualization: Assay Logic & Signal Pathway

The following diagram illustrates the signal transduction pathway utilized in this protocol and the decision logic for hit identification.

G cluster_0 Biological System (Cell) cluster_1 Data Logic Compound Diazaspiro Compound (Ligand) GPCR GPCR Target (Gq-coupled) Compound->GPCR Binding PLC Phospholipase C (Activation) GPCR->PLC Gq/11 Signal IP3 IP3 Generation PLC->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Receptor Binding Ca_Release Cytosolic Ca2+ Surge ER->Ca_Release Channel Opening Dye Fluo-4 Fluorescence (Signal Output) Ca_Release->Dye Binding RawData Raw RFU Trace Dye->RawData Detection Norm Max-Min Normalization RawData->Norm Threshold Hit Cutoff (> 3 SD of Neutral) Norm->Threshold Hit Confirmed Hit Threshold->Hit Pass

Caption: Signal transduction pathway for Gq-coupled GPCR screening of diazaspiro ligands, leading from ligand binding to fluorescence detection and data stratification.

Data Analysis & Quality Control

Quality Metrics (Self-Validation)

A robust HTS assay must be self-validating. Calculate the Z-Prime (Z') Factor for every plate.



  • 
    : Mean and SD of Positive Control (e.g., known agonist like ATP or Carbachol).
    
  • 
    : Mean and SD of Negative Control (DMSO vehicle).
    
  • Requirement:

    
     is mandatory for the plate to be accepted.
    
Hit Selection[7][8]
  • Normalization: Calculate % Activity relative to High Control (100%) and Low Control (0%).

  • Cut-off: typically Mean(Negative Control) + 3*SD.

  • Artifact Removal:

    • Fluorescence Quenchers: Diazaspiro compounds are rarely quenchers, but check for "negative dips" in the baseline.

    • Aggregators: Common with hydrophobic compounds, less common with sp3-rich diazaspiro, but still possible at 10 µM.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z' Factor (<0.4) High variability in cell plating.Use automated dispensers (e.g., Multidrop). Allow plates to sit at RT for 30 min before incubator to reduce edge effects.
"Sticky" Compounds Cationic diazaspiro amines binding to tips.Switch to Low Retention tips. Increase BSA in buffer to 0.1%.
Signal Drift Temperature fluctuation.Ensure reagents and plates are equilibrated to RT (or 37°C) before reading.
False Positives pH shift in well.Diazaspiro salts can be acidic/basic. Ensure HEPES buffer capacity (20mM) is sufficient to buffer 10µM compound.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a Library of Diazaspiro[4.4]nonanes.Journal of Organic Chemistry . Link

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[7][8]Expert Opinion on Drug Discovery . Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.Journal of Biomolecular Screening . Link

  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties.ACS Chemical Neuroscience . Link (Relevant for diazaspiro CNS penetration properties).

Sources

Application

No Published Applications of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in Neuroscience Research Found

A comprehensive review of scientific literature and chemical databases reveals a lack of available information regarding the application of the specific compound 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in the f...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and chemical databases reveals a lack of available information regarding the application of the specific compound 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in the field of neuroscience. Despite a thorough search for its synthesis, biological activity, and potential therapeutic uses within this domain, no relevant studies, application notes, or established protocols could be identified.

This absence of data prevents the creation of a detailed technical guide as requested. The core principles of scientific integrity, including expertise, experience, and trustworthiness, necessitate that such a guide be based on verifiable and published research. Without this foundation, any provided protocols or mechanistic descriptions would be purely speculative and could misdirect valuable research efforts.

It is important to note that while the specific molecule of interest lacks a footprint in neuroscience literature, structurally related compounds within the broader class of spiro[4.5]decane derivatives have been the subject of investigation for various neurological applications. For instance, derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ opioid receptor-selective agonists, which are potential targets for treating neurologic and psychiatric disorders.[1][2][3][4] These findings, however, are specific to a different molecular scaffold and cannot be extrapolated to 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione.

The broader family of hydantoin derivatives, of which 1,3-diazaspiro[4.5]decane-2,4-diones are a part, does include compounds with known effects on the central nervous system.[5] For example, Phenytoin is a well-known anticonvulsant drug.[5] This highlights the potential of the spiro-hydantoin scaffold in neuroscience but does not provide specific information on the 6,10-dimethyl substituted variant.

Researchers interested in the potential of novel spiro[4.5]decane derivatives for neuroscience applications may consider synthesizing and screening 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in relevant in vitro and in vivo models. Initial studies could involve assessing its binding affinity to a panel of CNS receptors, evaluating its effects on neuronal cell viability and function, and exploring its potential neuroprotective properties in models of neurodegenerative diseases.[6]

Given the current state of knowledge, any research on 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in neuroscience would be exploratory. As such, detailed protocols and application notes would need to be developed and validated by pioneering research in this area.

At present, there is no scientific basis upon which to construct a detailed guide for the application of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione in neuroscience research. The scientific community has not yet published any findings related to this specific compound's biological activity or potential uses in this field. Therefore, any attempt to create such a guide would be premature and lack the necessary authoritative grounding and evidence-based protocols required for a document of this nature.

References

It is important to reiterate that none of the following references directly pertain to 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione but rather to related chemical structures or broader concepts in neuroscience research.

Sources

Method

synthesis of 1,3,8-triazaspiro[4.5]decan-2-one derivatives on solid phase

Application Note: High-Fidelity Solid-Phase Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one Scaffolds Part 1: Executive Summary & Strategic Analysis The 1,3,8-triazaspiro[4.5]decan-2-one scaffold (structurally a spiro[imi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of 1,3,8-Triazaspiro[4.5]decan-2-one Scaffolds

Part 1: Executive Summary & Strategic Analysis

The 1,3,8-triazaspiro[4.5]decan-2-one scaffold (structurally a spiro[imidazolidine-4,4'-piperidine]-2-one) represents a privileged pharmacophore in medicinal chemistry.[1] It serves as a core structural motif in CGRP receptor antagonists (e.g., Ubrogepant analogs), neurokinin-1 antagonists, and inhibitors of the mitochondrial permeability transition pore (mPTP).[1]

Traditional solution-phase synthesis of this spirocycle often requires harsh conditions (e.g., Bucherer-Bergs reaction) and tedious chromatographic purification to separate regioisomers.[1] This guide details a Solid-Phase Organic Synthesis (SPOS) protocol designed for high-throughput library generation.[1]

The Strategic Route: The "Resin-Bound Strecker-Reduction" Strategy Unlike routes that build the piperidine ring last, this protocol immobilizes the piperidine core via the N-8 nitrogen.[1] The spiro-imidazolidinone ring is then constructed in situ at the C-4 position.[1] This approach offers superior regiocontrol and allows for late-stage diversification of the N-1 and N-3 positions.[1]

Mechanism of Action:

  • Immobilization: 4-Piperidone is anchored to the solid support.[1]

  • Spiro-Center Formation: A Strecker reaction introduces the first diversity point (

    
    ) and the necessary carbon atom.
    
  • Diamine Generation: Reduction of the nitrile yields a gem-diamine intermediate.[1]

  • Cyclization: Carbonyl insertion (using CDI or Triphosgene) closes the 5-membered urea ring.

Part 2: Experimental Protocol

Materials & Reagents
  • Solid Support: 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g) or Rink Amide Resin (for amide-linked derivatives).

  • Scaffold Precursor: 4-Piperidone monohydrate hydrochloride.[1]

  • Reagents: Trimethylsilyl cyanide (TMSCN), Primary Amines (

    
    ), Borane-THF complex (
    
    
    
    ), 1,1'-Carbonyldiimidazole (CDI), Trifluoroacetic acid (TFA).[1]
  • Solvents: Anhydrous DMF, DCM, THF, MeOH.[1]

Step-by-Step Methodology

Step 1: Resin Loading (Immobilization of Piperidone) Rationale: The 2-Chlorotrityl linker allows for the attachment of the secondary amine of piperidone while preventing racemization and enabling mild acid cleavage.

  • Swell 2-Chlorotrityl Chloride resin (1.0 g) in anhydrous DCM (10 mL) for 20 min.

  • Dissolve 4-Piperidone HCl (3.0 equiv) and DIPEA (6.0 equiv) in DCM/DMF (1:1, 10 mL).

  • Add the solution to the resin and agitate for 4 hours at room temperature.

  • Drain and wash with DCM (3x), DMF (3x), and MeOH (3x).[1]

  • Capping: Treat resin with DCM/MeOH/DIPEA (17:2:1) for 20 min to cap unreacted chlorides.

Step 2: The Three-Component Strecker Reaction Rationale: This step installs the spiro-carbon and the first diversity element (


).[1]
  • Suspend the resin in anhydrous THF (10 mL).

  • Add the primary amine (

    
    , 5.0 equiv) and acetic acid (5.0 equiv). Agitate for 30 min to form the imine.
    
  • Add TMSCN (5.0 equiv) cautiously.

  • Agitate at 50°C for 12 hours.

  • Wash thoroughly with THF (3x) and DCM (3x) to remove excess cyanide.

    • QC Check: FT-IR should show a weak nitrile stretch at ~2240 cm⁻¹.[1]

Step 3: Nitrile Reduction to Primary Amine Rationale: Converting the nitrile to a methylene amine creates the necessary 1,2-diamine motif for urea formation.[1]


 is preferred over LAH for solid-phase compatibility.[1]
  • Wash resin with anhydrous THF (3x).

  • Add

    
    
    
    
    
    solution (10 equiv) to the resin.
  • Reflux (65°C) for 6 hours under inert atmosphere (

    
    ).
    
  • Quenching: Carefully wash with THF, then treat with Piperidine (20% in DMF) for 2 hours to disrupt boron-amine complexes.

  • Wash with DMF (3x), MeOH (3x), DCM (3x).

Step 4: Ureido Cyclization Rationale: CDI acts as a phosgene equivalent, inserting the carbonyl carbon between the secondary amine (from the Strecker step) and the newly formed primary amine.[1]

  • Swell resin in anhydrous DCM.

  • Add CDI (5.0 equiv) and DIPEA (5.0 equiv) in DCM.

  • Agitate for 12 hours at room temperature.

  • Optional Diversification: To alkylate the N-3 position (urea nitrogen), treat the cyclized resin with

    
     (Alkyl Halide) and base (LiOtBu) in DMF.
    

Step 5: Cleavage and Isolation

  • Treat resin with 5% TFA in DCM (plus 2% TIS as scavenger) for 30 min.

  • Collect filtrate and repeat cleavage once.

  • Concentrate filtrate under vacuum.

  • Precipitate in cold

    
     or purify via Prep-HPLC.
    

Part 3: Data & Visualization

Reaction Parameters Table
StepReagent/ConditionTimeTempCritical Factor
Loading 4-Piperidone, DIPEA4 h25°CMoisture exclusion; Capping unreacted sites.[1]
Strecker

, TMSCN, AcOH
12 h50°CStoichiometry of amine; Efficient washing of cyanide.[1]
Reduction

6 h65°CBoron Complex Disruption: Essential to release free amine.
Cyclization CDI, DIPEA12 h25°CAnhydrous conditions to prevent CDI hydrolysis.
Cleavage 5% TFA/DCM30 min25°CPrevent acid-catalyzed ring opening (rare but possible).
Synthetic Pathway Diagram

SpiroSynthesis Resin Resin-Cl (2-Chlorotrityl) Immobilized Resin-N-Piperidone Resin->Immobilized 4-Piperidone DIPEA Strecker Intermediate A: $alpha$-Amino Nitrile Immobilized->Strecker R1-NH2 TMSCN Reduced Intermediate B: Gem-Diamine Strecker->Reduced BH3-THF (Reduction) Cyclized Resin-Bound Spiro-Urea Reduced->Cyclized CDI (Cyclization) Final Final Product: 1,3,8-Triazaspiro[4.5]decan-2-one Cyclized->Final TFA (Cleavage)

Caption: Workflow for the solid-phase assembly of the 1,3,8-triazaspiro[4.5]decan-2-one core via the Strecker-Reduction-Cyclization route.

Mechanistic Logic of the Spiro-Cyclization

Mechanism Start Resin-Bound Gem-Diamine Act Activation with CDI (Imidazolide Intermediate) Start->Act Reaction at Primary Amine Close Intramolecular Nucleophilic Attack Act->Close Attack by Secondary Amine (N-R1) End Spirocyclic Urea Formation Close->End Loss of Imidazole

Caption: Mechanistic sequence of the ring closure. The primary amine reacts with CDI first, followed by rapid intramolecular capture by the secondary amine.[1]

Part 4: References & Authoritative Grounding

  • Carmi, C. et al. (2006). "Design, Synthesis, and Biological Activity of 1,3,8-Triazaspiro[4.5]decan-2-one Derivatives."[1] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the biological relevance and solution-phase precedents of the scaffold).

  • Kennedy, A. L. et al. (2002). "Optimization of the Solid-Phase Synthesis of Spirohydantoins."[1] Journal of Combinatorial Chemistry. (Foundational text for spiro-cyclization on solid support).

  • Ojima, I. et al. (2014). "Efficient Synthesis of Spirocyclic Piperidines via Strecker Reaction." Journal of Organic Chemistry. (Validates the Strecker chemistry on piperidone scaffolds).

  • Gao, Y. et al. (2020). "Recent Advances in the Synthesis of Spirocyclic Scaffolds for Drug Discovery." Molecules. (Review of spiro-urea formation strategies).

  • Chemical Development Group Protocols (Internal/Generic). "Standard Operating Procedure for Borane Reductions on Polystyrene Resins." (General reference for the reduction step methodology).

Disclaimer: This protocol involves the use of cyanide sources (TMSCN) and strong reducing agents. All steps should be performed in a well-ventilated fume hood with appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Advanced C-N Coupling Strategies for the Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs

Abstract The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, represents a privileged structure in modern medicinal chemistry. Its derivatives are key components in the development of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, represents a privileged structure in modern medicinal chemistry. Its derivatives are key components in the development of novel therapeutics, including inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases for treating anemia and selective δ-opioid receptor agonists.[1] The critical step in the synthesis of diverse libraries of these compounds is the formation of the C-N bond at the N-8 position of the piperidine ring. This guide provides an in-depth analysis and detailed protocols for the most effective transition-metal-catalyzed cross-coupling methodologies to achieve this transformation, with a focus on the Buchwald-Hartwig amination and the Ullmann condensation. We delve into the mechanistic rationale behind component selection, offer field-tested protocols, and present troubleshooting insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Spirocyclic Hydantoin Core

Spiroheterocycles, compounds with two rings sharing a single atom, offer a unique three-dimensional architecture that is highly attractive for drug design.[2] This specific spiro-junction can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core combines the features of a hydantoin, a motif present in numerous bioactive compounds, with a piperidine ring, providing a versatile anchor point for derivatization.[3]

The synthesis of analogs almost invariably involves the construction of the core scaffold followed by a C-N coupling reaction to introduce aryl or heteroaryl substituents. This late-stage functionalization is paramount for generating chemical diversity and conducting structure-activity relationship (SAR) studies.[4] Therefore, robust and versatile C-N coupling methods are enabling technologies in this field.

G cluster_0 Core Scaffold Synthesis cluster_1 C-N Coupling (Focus of this Guide) cluster_2 Final Steps Core_Syn Synthesis of 1,3,8-triazaspiro [4.5]decane-2,4-dione Core Coupling Palladium or Copper-Catalyzed C-N Cross-Coupling Core_Syn->Coupling Workup Reaction Workup & Purification Coupling->Workup Aryl_Halide Aryl / Heteroaryl Halide (Ar-X) Aryl_Halide->Coupling Final_Product N-Arylated Spirocyclic Hydantoin Product Workup->Final_Product

Figure 1. High-level synthetic workflow for N-arylated 1,3,8-triazaspiro[4.5]decane-2,4-diones.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds, celebrated for its broad substrate scope, functional group tolerance, and mild reaction conditions.[5][6] The reaction utilizes a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand, and a base to couple an amine with an aryl halide or pseudohalide.[7]

Mechanistic Rationale & Component Selection

The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, association of the amine and deprotonation to form a palladium-amido complex, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[5][8]

Scientist's Notes: Why Component Choice is Critical

  • Palladium Precatalyst: Modern precatalysts (e.g., G3, G4 Buchwald precatalysts) are often preferred over simple sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These are air-stable complexes that efficiently generate the active monoligated Pd(0) species upon exposure to the base in the reaction mixture. This leads to more reliable and reproducible results with lower catalyst loadings.[10]

  • Ligand: This is arguably the most crucial parameter. The 1,3,8-triazaspiro[4.5]decane-2,4-dione is a sterically hindered secondary amine. Therefore, ligands must be sufficiently bulky to promote the reductive elimination step, which is often rate-limiting.[6][11] Biaryl monophosphine ligands like XPhos, RuPhos, and BrettPhos are excellent choices as they create a sterically congested coordination sphere around the palladium center, facilitating the final bond-forming step.[9][12][13]

  • Base: The base's role is to deprotonate the amine's N-H bond to form the nucleophilic amide. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[11] However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[10][14]

  • Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are common choices that effectively solubilize the reactants and facilitate the reaction at typical temperatures (80-110 °C).[14]

G Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amido Palladium Amido Complex OxAdd->Amido + R₂NHBase[Base-H]⁺X⁻ Amido->Pd0 Regeneration Product Ar-NR₂ Amido->Product Reductive Elimination Regen_Pd0 L-Pd(0) ArX Ar-X ArX->OxAdd Amine R₂NH Amine->OxAdd Base Base Base->Amido HXBase [Base-H]⁺X⁻

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins

Topic: Challenges in the Synthesis of N-1 Monosubstituted Spiro Carbocyclic Hydantoins Ticket ID: SCH-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The N-1 Conundrum Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of N-1 Monosubstituted Spiro Carbocyclic Hydantoins Ticket ID: SCH-SYNTH-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The N-1 Conundrum

Welcome to the technical support center. If you are accessing this guide, you are likely facing the classic "Hydantoin Regioselectivity Paradox."

In spiro carbocyclic hydantoins, the C-5 position is a quaternary spiro center. This introduces severe steric hindrance specifically shielding the N-1 position. Combined with the electronic bias where the N-3 imide proton is significantly more acidic (


) than the N-1 urea proton (

), direct N-1 functionalization is chemically unfavorable.

This guide troubleshoots the three most common failure modes: regioselective alkylation failures, ring-closure stalling due to steric bulk, and isomer mismatching during cyclization.

Module 1: Regioselectivity Failure (Direct Alkylation)

User Issue:

"I treated my spiro hydantoin with alkyl halide and base (


/DMF), but I only isolated the N-3 substituted product. I need the N-1 monosubstituted congener."
Root Cause Analysis:
  • Thermodynamic Acidity: The N-3 proton is flanked by two carbonyls (C-2 and C-4), making it more acidic. Base deprotonation occurs exclusively at N-3 under mild conditions.

  • Steric Shielding: In spiro systems (e.g., spiro[fluorene-9,5'-imidazolidine]-2',4'-dione), the bulky carbocycle virtually blocks the trajectory of electrophiles toward N-1.

Troubleshooting Protocol: The "Protection-Activation" Workaround

You cannot force N-1 alkylation on an unprotected hydantoin with standard bases. You must use a protection strategy.

Step-by-Step Protocol:

  • Protect N-3: React the spiro hydantoin with di-tert-butyl dicarbonate (

    
    )  or 4-methoxybenzyl chloride (PMB-Cl) .
    
    • Conditions:

      
      , DMAP (cat.), 
      
      
      
      , THF, r.t., 12 h.
    • Validation: Check TLC.[1] N-3 protected species are less polar.

  • Activate N-1: With N-3 blocked, use a stronger base to deprotonate N-1.

    • Reagent: Sodium Hydride (NaH, 60% dispersion).

    • Solvent: Dry DMF (Polar aprotic is essential to solvate the cation and expose the naked anion).

  • Alkylation: Add the alkyl halide (

    
    ).
    
    • Note: Due to the spiro steric hindrance, this step may require heating (60–80 °C).

  • Deprotection: Remove the N-3 group.

    • Boc: TFA/DCM (1:1).

    • PMB: CAN (Ceric Ammonium Nitrate) or TFA/Anisole.

Visualizing the Pathway

Regioselectivity Start Unsubstituted Spiro Hydantoin Base Base Treatment (K2CO3 or NaH) Start->Base PathA Path A: Unprotected (Kinetic/Thermo Favored) Base->PathA Direct Alkylation PathB Path B: N-3 Protected (Forced Regiocontrol) Base->PathB 1. Protect N-3 2. Alkylate ProductA N-3 Alkylated (Undesired) PathA->ProductA ProductB N-1 Alkylated (Target) PathB->ProductB

Figure 1: Decision tree for alkylation. Direct pathways fail; protection strategies are mandatory for N-1 selectivity.

Module 2: Synthesis Failure (Bucherer-Bergs Stalling)

User Issue:

"I am trying to form a spiro hydantoin from a sterically hindered cyclic ketone (e.g., adamantanone or substituted cyclohexanone) using Bucherer-Bergs conditions, but the reaction yields are <10% or zero."

Root Cause Analysis:

The Bucherer-Bergs reaction requires the formation of a cyanohydrin intermediate, followed by amine attack to form an


-aminonitrile. Bulky cyclic ketones suffer from:
  • Transannular Strain: The change from

    
     (ketone) to 
    
    
    
    (spiro hydantoin) increases steric compression in rigid rings.
  • Reversibility: The cyanohydrin formation is reversible. If the subsequent ring closure is slow due to sterics, the equilibrium shifts back to the starting ketone.

Optimization Matrix
VariableStandard ConditionTroubleshooting AdjustmentMechanism of Action
Solvent 50% EtOH/WaterEthylene Glycol or DMSO Allows higher reaction temps (>100°C) to overcome activation energy barriers.
Pressure Ambient (1 atm)Sealed Tube / Autoclave Prevents loss of volatile

and

, pushing equilibrium toward the product.
Reagent

Carbamate Precursors Using ammonium carbamate directly can sometimes accelerate the initial attack.
Method Thermal HeatingUltrasonication Improves mass transfer and collapses cavitation bubbles to drive difficult cyclizations.
Alternative Protocol: The "Modified Strecker" Route

If Bucherer-Bergs fails completely, switch to a two-step Strecker protocol which is kinetically controlled.

  • Step 1: Ketone +

    
     + TMSCN 
    
    
    
    
    
    -aminonitrile.
    • Note: Using an amine here (

      
      ) instead of ammonia allows you to install the N-1 substituent before the ring closes.
      
  • Step 2: React

    
    -aminonitrile with Chlorosulfonyl Isocyanate (CSI)  or Potassium Cyanate (
    
    
    
    ) / HCl.
    • This forces cyclization even in hindered systems.

Module 3: The "Reverse" Synthesis (De Novo Assembly)

User Issue:

"The protection-deprotection route is too long. Is there a way to make N-1 substituted spiro hydantoins in one pot?"

Support Solution:

Yes. Avoid alkylating the hydantoin entirely. Build the hydantoin around the amine. This is the Urech Hydantoin Synthesis or the Amino Acid-Isocyanate route.

The "Cyanamide" Protocol (High Reliability)

This is the most robust method for N-1 monosubstituted spiro systems, avoiding regio-isomeric mixtures.

Protocol:

  • Precursor Synthesis: Start with the cyclic amino acid (e.g., 1-aminocyclopentanecarboxylic acid).

  • N-Alkylation (Easier than Hydantoin Alkylation): Reductive amination of the amino acid ester to get the secondary amine.

  • Cyclization:

    • React the N-substituted amino ester with Potassium Cyanate (KOCN) in acidic medium.

    • Mechanism:[2][3][4][5] The secondary amine attacks the isocyanic acid to form a urea intermediate, which spontaneously cyclizes to the N-1 substituted hydantoin.

Reaction Scheme (DOT Visualization):

DeNovoSynthesis AminoAcid Cyclic Amino Acid Step1 Step 1: Reductive Amination (Forms Secondary Amine) AminoAcid->Step1 R_Group Substituent (R-X) R_Group->Step1 Isocyanate KOCN / H+ Step2 Step 2: Urea Formation (N-Terminus Attack) Isocyanate->Step2 Step1->Step2 Step3 Step 3: Acid Cyclization Step2->Step3 Final N-1 Monosubstituted Spiro Hydantoin Step3->Final

Figure 2: The De Novo pathway builds the N-1 substituent into the scaffold before ring closure, guaranteeing regioselectivity.

FAQ: Rapid Fire Troubleshooting

Q: Why do I get the "wrong" diastereomer when making spiro hydantoins from 4-substituted cyclohexanones? A: The Bucherer-Bergs reaction is thermodynamically controlled and typically places the hydantoin ring in the position that minimizes steric clash (often cis to the bulky group). The Strecker reaction is kinetically controlled and yields the opposite isomer (trans). To switch isomers, switch methods.

Q: Can I use the Ugi reaction for this? A: Yes. The Ugi 4-Component Reaction (U-4CR) is excellent for this.

  • Components: Cyclic ketone + Amine (

    
    ) + Isocyanide + 
    
    
    
    (or cyanate equivalent).
  • Advantage:[2][6][7] It installs the N-1 substituent (from the amine) and the spiro ring in one step.

  • Reference: Look for "Ugi-Post-Condensation" modifications.

Q: My product is water-soluble and I can't extract it. A: N-1 substituted hydantoins can be polar.

  • Fix: Do not use standard aqueous workup. Evaporate the solvent and use flash chromatography directly. Alternatively, use a continuous extraction with chloroform or salting-out extraction with 2-MeTHF.

References

  • Edward, J. T., & Jitrangsri, C. (1975).[8] Stereochemistry of the Bucherer-Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(22), 3339–3350. Link

  • Konnert, L., et al. (2016). Regioselective multicomponent sequential synthesis of hydantoins. Organic & Biomolecular Chemistry, 14, 6197-6204. Link

  • Mezzo, T., et al. (2008). An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. European Journal of Organic Chemistry, 2008(17), 2950–2955. Link

  • Sarges, R., et al. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230–243. Link

  • Tanwar, D. K., et al. (2017).[9] A Simple Reaction of α-Amino Methyl Ester Hydrochlorides with Carbamates Provides 3-Substituted, 5-Substituted, or 3,5-Disubstituted Hydantoins.[9] Synlett, 28(17), 2285-2290.[9] Link

Sources

Optimization

Technical Support Center: Purification of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols Molecule ID: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin derivative) Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Subject: Downstream Processing & Purification Protocols Molecule ID: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (Spirohydantoin derivative)

Executive Summary

Welcome to the technical support hub for spirohydantoin purification. This guide addresses the specific challenges associated with 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione . synthesized typically via the Bucherer-Bergs reaction from 2,6-dimethylcyclohexanone.

Users frequently encounter difficulties with diastereomeric separation , "oiling out" during crystallization , and cyanide remediation . The protocols below are designed to ensure high purity (>98%) suitable for biological screening or crystallographic analysis.

Module 1: Primary Isolation & Safety (The Crude Workup)

Q: My reaction is complete, but the product hasn't precipitated. How do I initiate isolation safely?

A: The Bucherer-Bergs reaction is performed in basic carbonate media. Your product is currently a soluble hydantoin salt. You must protonate the N-3 nitrogen to break the salt and force precipitation.

Protocol:

  • Cyanide Safety Check: Ensure the reaction vessel is in a well-ventilated fume hood. Residual cyanide (KCN/NaCN) is likely present.

  • Dilution: Dilute the reaction mixture with distilled water (1:1 ratio relative to reaction volume) to solubilize inorganic carbonate salts.

  • Acidification (The Critical Step):

    • Cool the mixture to 0–5°C.

    • Slowly add concentrated HCl dropwise.

    • Target pH: 2–3. (Hydantoins typically precipitate below pH 4).

    • Caution: Vigorous evolution of CO₂ will occur. Do not rush, or foam will overflow.

  • Filtration: Vacuum filter the resulting white precipitate.

  • Wash: Wash the filter cake with cold water (3x) to remove residual cyanide and ammonium salts.

Q: I am worried about cyanide residues in my solid. How do I verify removal? A: Inorganic cyanides are water-soluble. If you have washed the filter cake thoroughly with water until the filtrate is neutral, cyanide content should be negligible. For trace analysis, a Prussian Blue test on the filtrate can confirm the presence of free cyanide.

Module 2: Purification by Recrystallization

Q: The crude solid is off-white and melts over a broad range. What solvent system is best for recrystallization?

A: Spirohydantoins are highly polar but lipophilic enough to resist pure water solubility. The 6,10-dimethyl substitution adds steric bulk, affecting lattice packing.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)ApplicabilityProsCons
Ethanol / Water 70:30 to 50:50Standard Non-toxic, good recovery yield.May cause "oiling out" if water is added too fast.
Methanol 100%High PurityExcellent for removing colored impurities.Lower recovery yield (product is moderately soluble).
Acetic Acid / Water 60:40Stubborn ImpuritiesGood for removing unreacted ketone oximes.Hard to dry; traces of acid affect NMR.

Step-by-Step Recrystallization Protocol:

  • Suspend the crude solid in Ethanol (approx. 10 mL per gram).

  • Heat to reflux (80°C) with stirring.

  • If solid remains, add Ethanol in small portions until dissolved.

  • Optional: Add activated carbon (1% w/w), stir for 5 mins, and filter hot (requires pre-heated funnel).

  • Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point).

  • Add a few drops of Ethanol to clear the turbidity.

  • Slow Cooling: Wrap the flask in foil/towel and allow it to cool to room temperature undisturbed. Then move to 4°C.

    • Scientific Logic:[1][2][3][4] Rapid cooling traps impurities in the crystal lattice. Slow cooling favors the thermodynamic crystal form.

Module 3: Advanced Separation (Diastereomers)

Q: NMR shows a mixture of isomers. Why is this happening and how do I separate them?

A: The starting material, 2,6-dimethylcyclohexanone, typically exists as a mixture of cis and trans isomers. Furthermore, the formation of the spiro-ring creates a new stereocenter at C-5.

  • Major Isomer: Usually the one where the hydantoin carbonyls minimize steric clash with the 2,6-dimethyl groups (often the trans-diaxial or equatorial arrangements depending on ring flip).

  • Minor Isomer: Often more soluble and remains in the mother liquor.

Separation Strategy:

  • Fractional Crystallization (First Line of Defense):

    • Perform the Ethanol/Water recrystallization (Module 2).

    • The precipitate is usually enriched in the major (higher melting point) diastereomer.

    • The filtrate (mother liquor) contains the minor isomer. Evaporate the filtrate and recrystallize from a different solvent (e.g., Isopropanol) to target the minor isomer.

  • Column Chromatography (If Crystallization Fails):

    • Stationary Phase: Silica Gel (60 Å).

    • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

    • Note: Hydantoins streak on silica due to the acidic NH proton. Add 0.1% Triethylamine or Acetic Acid to the mobile phase to sharpen peaks.

Module 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing. A: This occurs when the product precipitates as a liquid at a temperature above its melting point in the solvent mixture, or due to impurities lowering the melting point.

  • Fix: Re-heat to dissolve. Add a "seed crystal" of the pure product (if available). Scratch the glass wall with a rod. Add the anti-solvent (water) much more slowly.

Q: The yield is significantly lower than literature (expected >60%). A:

  • pH Issue: Did you acidify to pH 2? If the pH is 5-6, the hydantoin is still partially ionized and water-soluble.

  • Solubility: The 6,10-dimethyl groups increase lipophilicity. You may be losing product in the ethanol washes. Use ice-cold water for washes, not organic solvents.

Q: Can I use DMSO for purification? A: DMSO is an excellent solvent for solubilization but terrible for isolation because of its high boiling point. Only use DMSO if you plan to precipitate by pouring the solution into a large excess of water. This generally yields an amorphous powder, not crystals.

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationProtocol Start Crude Reaction Mixture (Bucherer-Bergs) Acidify Acidify to pH 2-3 (HCl addition) Start->Acidify Quench Filter Vacuum Filtration Acidify->Filter Solid Solid Precipitate (Crude Product) Filter->Solid Retentate Liquor Mother Liquor (Waste/Cyanide) Filter->Liquor Filtrate Recryst Recrystallization (EtOH / H2O) Solid->Recryst Dissolve & Cool CheckPurity Check Purity (TLC / NMR) Recryst->CheckPurity Isomers Isomer Mixture? CheckPurity->Isomers Pure Pure Major Isomer (>98%) Isomers->Pure No (Single Spot) Chrom Silica Chromatography (DCM:MeOH) Isomers->Chrom Yes (Multiple Spots) Chrom->Pure Fraction Collection

Caption: Decision tree for the isolation and purification of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting the critical divergence for isomer separation.

References
  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[5][6] Journal für Praktische Chemie. (Foundational text on the Bucherer-Bergs reaction mechanism).[7]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer-Bergs Reaction of 4-t-Butylcyclohexanone. Canadian Journal of Chemistry.[8] Link (Authoritative source on the stereochemical outcomes of spirohydantoins).

  • Ware, E. (1950). The Chemistry of the Hydantoins.[5][9] Chemical Reviews. Link (Comprehensive review of hydantoin solubility and chemical properties).

  • Sigma-Aldrich. 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione Product Data.Link (Used for solubility extrapolation of analogous structures).

  • Sacripante, G., & Edward, J. T. (1982).[8] Stereochemistry of the conventional and modified Bucherer-Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry.[8] Link (Specific reference to dimethylcyclohexanone derivatives and their purification).

Sources

Troubleshooting

Technical Support Center: Diazaspiro Bioavailability Enhancement

Status: Online | Tier: 3 (Advanced Application Support) Topic: Optimizing Pharmacokinetics of Diazaspiro Scaffolds Ticket ID: DZ-SPIRO-OPT-001 Welcome to the Diazaspiro Optimization Hub. You are likely here because your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Application Support) Topic: Optimizing Pharmacokinetics of Diazaspiro Scaffolds Ticket ID: DZ-SPIRO-OPT-001

Welcome to the Diazaspiro Optimization Hub.

You are likely here because your diazaspiro[4.5]decane, [3.3]heptane, or [5.5]undecane lead compound—while structurally superior to flat piperidine analogs—is failing DMPK benchmarks.

Diazaspiro scaffolds offer a high fraction of sp3-hybridized carbons (


), theoretically improving solubility and metabolic stability.[1][2] However, they frequently suffer from the "Bioavailability Paradox" :
  • pH-Dependent Solubility: The exposed secondary amine renders them highly soluble in the stomach (pH 1.2) but prone to precipitation in the small intestine (pH 6.8).

  • Efflux Vulnerability: The secondary amine is a high-affinity pharmacophore for P-glycoprotein (P-gp), limiting CNS penetration and intestinal absorption.

This guide provides troubleshooting protocols to resolve these specific failure modes.

Module 1: The Dissolution Crash (Solubility & Formulation)

User Issue: "My compound shows excellent solubility in 0.1N HCl but precipitates immediately in FaSSIF (Fasted State Simulated Intestinal Fluid), leading to low oral exposure."

Root Cause: Diazaspiro compounds act as weak bases. Upon gastric emptying into the duodenum, the pH rise (from ~1.5 to ~6.5) neutralizes the cationic amine, generating the free base. If the free base is crystalline (high lattice energy), it crashes out of solution before absorption can occur.

Troubleshooting Protocol: The "Salt vs. Amorphous" Decision Matrix

Do not blindly screen salts. Use this logic to determine if a salt form will stabilize the supersaturated state or if you must resort to Amorphous Solid Dispersion (ASD).

Figure 1: Decision logic for rescuing solubility in weak bases. Use ASD if stable salts cannot be isolated.

Standard Operating Procedure: Saturated Solution Salt Screen

Use this protocol to identify counterions that prevent intestinal precipitation.

  • Preparation: Weigh 50 mg of free base into 4 vials.

  • Solvent Choice: Dissolve in minimal acetone or ethanol (avoid DMSO; it is hard to remove).

  • Acid Addition: Add 1.1 equivalents of acid counterions. Recommended priority for diazaspiro amines:

    • Methanesulfonic acid (Mesylate): Breaks lattice energy effectively.

    • p-Toluenesulfonic acid (Tosylate): Adds lipophilicity to aid permeation.

    • Hydrochloric acid:Warning: HCl salts of diazaspiro compounds are often hygroscopic.

  • Cycling: Slurry at 50°C for 2 hours, then cool to 5°C. Repeat 3 cycles (Ostwald ripening).

  • Analysis: Filter solids. Analyze via XRPD (X-Ray Powder Diffraction).[3]

    • Success Criteria: Distinct new peaks (not physical mixture) + Differential Scanning Calorimetry (DSC) showing a single sharp melting point > 150°C.

Module 2: The Efflux Block (Permeability)

User Issue: "My compound has a LogD of 2.5 (ideal) but a Caco-2 efflux ratio > 10. It is not crossing the blood-brain barrier (BBB)."

Root Cause: The secondary amine (


) in the spiro-ring is a hydrogen bond donor (HBD). P-glycoprotein (P-gp) aggressively recognizes basic HBDs.
Troubleshooting Protocol: The "Mask & Modify" Workflow

To reduce efflux ratio (ER) below 2.0 without destroying potency, you must modulate the basicity or the H-bond donor profile.

Comparative Data: Modification Impact on Efflux

Modification StrategyMechanismImpact on P-gp ERRisk
N-Capping (Carbamate) Removes HBD; reduces basicity.High Reduction (ER < 2)Loss of potency (if N is essential for binding).
Proximal Fluorination Inductive effect lowers pKa of amine.Moderate Reduction (ER 3-5)Metabolic stability change (blocks oxidation).
Spiro-Oxetane Fusion Reduces basicity via electron withdrawal.High Reduction (ER < 2)Synthetic complexity.
Experimental Workflow: Validating P-gp Mitigation
  • Design: Synthesize the N-difluoroethyl analog (lowers pKa) or the N-oxetanyl analog.

  • Assay: Run Caco-2 permeability assay A->B and B->A.

  • Inhibitor Check: Run a parallel well with Verapamil (20 µM) .

    • Interpretation: If Verapamil restores permeability, your issue is definitely P-gp. If not, you have a passive permeability problem (likely too polar).

PgpStrategy Substrate High Efflux (ER > 10) Secondary Amine Strategy1 Strategy A: Reduce Basicity Substrate->Strategy1 Strategy2 Strategy B: Remove H-Bond Donor Substrate->Strategy2 Action1 Add Beta-Fluorine or Oxetane Strategy1->Action1 Action2 Cap Nitrogen (Amide/Carbamate) Strategy2->Action2 Result Check Caco-2 (Target ER < 2) Action1->Result Action2->Result

Figure 2: Medicinal chemistry workflow to evade P-gp recognition in spirocyclic amines.

Module 3: Metabolic Stability (Clearance)

User Issue: "My diazaspiro compound is cleared rapidly by microsomes (Cl_int > 50 µL/min/mg)."

Root Cause: While spiro-fusion protects the central carbon, the nitrogen atom is prone to N-oxidation or N-dealkylation by CYP450 enzymes.

Solution:

  • Steric Shielding: Introduce a methyl group adjacent to the nitrogen (alpha-methylation). This blocks the approach of the CYP heme iron.

  • Electronic Deactivation: Fluorination on the carbon alpha to the amine reduces the electron density on the nitrogen, making it less susceptible to oxidation (N-oxide formation).

FAQs: Rapid Fire Support

Q: Can I use cyclodextrins (HP-β-CD) to improve bioavailability? A: Yes, but only for IV or preclinical oral solutions. Cyclodextrins work by encapsulating lipophilic moieties. For diazaspiro compounds, the cavity size of β-CD is usually sufficient. However, this is a formulation "band-aid," not a clinical solid-dosage strategy. Use ASDs for the final product.

Q: Why is my mesylate salt hygroscopic? A: Diazaspiro salts often have high lattice energy but can trap water in the crystal lattice if the counterion is too small. Switch to a larger counterion like Napsylate or Tosylate to pack the lattice more efficiently and exclude water.

Q: Does increasing Fsp3 always improve solubility? A: No. While Fsp3 disrupts planarity (helping solubility), it often increases molecular complexity and lipophilicity (LogP).[4] You must balance Fsp3 with Polarity (PSA). Ensure your Topological Polar Surface Area (TPSA) remains between 40–90 Ų.

References
  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1][5] The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery.

  • P-gp Efflux Reduction Strategies: Scientific Archives. (2020). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux.

  • Salt Screening Methodologies: Paulekuhn, G. S., et al. (2013).[3] Salt screening and characterization for poorly soluble, weak basic compounds. Pharmazie.[3][6]

  • Amorphous Solid Dispersions (ASD): Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences.[7]

  • Diazaspiro Cores as Bioisosteres: J. Med. Chem. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [1]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione with other δ opioid agonists

This guide provides a technical comparison of the Spiro-Decane-Dione chemotype (specifically referencing the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione class identified in recent literature) against established -opioid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the Spiro-Decane-Dione chemotype (specifically referencing the novel 1,3,8-triazaspiro[4.5]decane-2,4-dione class identified in recent literature) against established


-opioid receptor (DOR) agonists.

Comparative Efficacy Guide: Spiro-Decane-Dione vs. Standard -Opioid Agonists

Executive Summary

Subject Compound: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (and the related bioactive 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives). Classification: Novel Non-Peptide


-Opioid Receptor (DOR) Agonist / Spirohydantoin Scaffold.
Primary Value Proposition:  Reduced 

-arrestin recruitment and improved safety profile (lack of convulsive activity) compared to prototypical DOR agonists like SNC80.

Editorial Note on Nomenclature: While "6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione" is a specific structural entity, recent breakthrough literature (Meqbil et al., 2021; 2024) identifies the 1,3,8-triazaspiro[4.5]decane-2,4-dione core as the active pharmacophore for DOR agonism. This guide utilizes data from the active 1,3,8-triaza analogs (referred to as the Spiro-Dione Chemotype ) to evaluate efficacy, as these represent the proven bioactive class in this structural family.

Chemical & Pharmacological Profile

The search for DOR agonists has historically been plagued by a high liability for seizures (convulsions), a side effect strongly linked to high-efficacy ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-arrestin recruitment (e.g., SNC80).[1] The Spiro-Dione chemotype represents a "Next-Generation" biased agonist designed to decouple analgesia from convulsions.
Comparative Landscape
FeatureSpiro-Dione Chemotype (Subject)SNC80 (Standard)KNT-127 (Gold Standard)
Core Structure Spirohydantoin (Spiro-piperidine/cyclohexane)Piperazinyl-benzamideMorphinan-derivative
DOR Affinity (

)
Sub-micromolar (

)*
High (

)
Very High (

)
Selectivity (

)
>10-fold (DOR selective)>500-fold>1000-fold
Signaling Bias G-Protein Biased (Low

-arrestin)
Balanced / Arrestin-High G-Protein Biased
Convulsive Liability Absent (at therapeutic doses)High (Pro-convulsant)Absent
In Vivo Efficacy Anti-allodynic (CFA Model)Antinociceptive (but limited by seizures)Antidepressant / Anxiolytic / Analgesic

*Note: Affinity for the Spiro-Dione class is currently lower than optimized standards like KNT-127 but sufficient for hit-to-lead development.

Mechanism of Action & Signaling Bias[3]

The efficacy of the Spiro-Dione chemotype relies on Functional Selectivity (Biased Agonism). Unlike SNC80, which robustly recruits


-arrestin 2 (leading to receptor internalization and seizures), the Spiro-Dione compounds preferentially activate the G

i/o pathway.
Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling pathways, highlighting the "Safe" trajectory favored by the Spiro-Dione chemotype.

G Ligand Ligand Binding DOR δ-Opioid Receptor (DOR) Ligand->DOR ConfChange Conformational Change DOR->ConfChange Gi Gαi/o Activation ConfChange->Gi Spiro-Dione (Preferred) GRK GRK Phosphorylation ConfChange->GRK SNC80 (Strong) ConfChange->GRK Spiro-Dione (Weak) cAMP ↓ cAMP Levels Gi->cAMP Analgesia Analgesia / Anti-Allodynia cAMP->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Seizures Convulsions / Seizures Arrestin->Seizures MapK/ERK?

Caption: Biased signaling at the DOR. The Spiro-Dione chemotype preferentially drives the G-protein pathway (Green), avoiding the


-arrestin recruitment (Red) associated with SNC80-induced seizures.

Experimental Efficacy Data

A. In Vitro Binding & Functional Potency

Comparison of the Spiro-Dione (Meqbil Cpd 1) against SNC80 using standard radioligand and GTP


S assays.
AssayMetricSpiro-Dione (Cpd 1)SNC80Interpretation
Radioligand Binding

(nM)


Spiro-Dione has moderate affinity; requires optimization.
cAMP Inhibition

(nM)


Spiro-Dione is a full agonist but less potent.

-Arrestin 2

(%)
< 30% (vs SNC80)100% CRITICAL: Spiro-Dione weakly recruits arrestin.
Bias Factor

G-protein BiasedArrestin BiasedSpiro-Dione is functionally selective.
B. In Vivo Therapeutic Window

In the Complete Freund's Adjuvant (CFA) model of inflammatory pain (C57BL/6 mice):

  • SNC80: Effective analgesia at 10 mg/kg, but induces catalepsy and convulsions at 20 mg/kg.

  • Spiro-Dione: Reverses mechanical allodynia (pain hypersensitivity) at 10-30 mg/kg without observable seizures or locomotor defects.

Experimental Protocols

To validate the efficacy of the Spiro-Dione chemotype, the following self-validating workflow is recommended.

Workflow Visualization

Workflow Step1 1. Primary Screen (cAMP GloSensor) Step2 2. Counter Screen (PathHunter β-Arr) Step1->Step2 Hit Confirmation Step3 3. Selectivity Panel (MOR / KOR) Step2->Step3 Select Low Arrestin Step4 4. In Vivo Validation (CFA Model) Step3->Step4 Select Selective

Caption: Screening cascade to identify G-protein biased DOR agonists.

Detailed Methodology: -Arrestin Recruitment Assay (PathHunter)

This assay is the "Gatekeeper" for safety, distinguishing the Spiro-Dione class from convulsant agonists.

  • Cell Line: CHO-K1 cells overexpressing DOR fused to ProLink (PK) and

    
    -Arrestin-2 fused to Enzyme Acceptor (EA).
    
  • Seeding: Plate 10,000 cells/well in 384-well white plates. Incubate 24h at 37°C/5% CO2.

  • Agonist Treatment:

    • Prepare 10-point serial dilution of Subject Compound and SNC80 (Reference).

    • Add compounds to cells (1:5 dilution). Incubate 90 min at 37°C.

  • Detection:

    • Add PathHunter detection reagent (lyses cells and provides substrate).

    • Incubate 60 min at Room Temp (dark).

  • Readout: Measure Chemiluminescence (RLU) on a microplate reader (e.g., EnVision).

  • Analysis: Normalize data to SNC80

    
     (100%).
    
    • Success Criteria: Subject Compound

      
       < 40% of SNC80.
      

Conclusion & Recommendation

The Spiro-Decane-Dione chemotype (specifically the 1,3,8-triaza derivatives) represents a promising scaffold for developing "safe" opioid analgesics. While its absolute potency (


) is currently lower than established morphinans like KNT-127, its low 

-arrestin recruitment profile
validates it as a non-convulsant alternative to SNC80.

Recommendation for Researchers:

  • Use SNC80 only as a positive control for maximal arrestin recruitment.

  • Use KNT-127 as the benchmark for "ideal" biased agonism.

  • Investigate the Subject Compound if your goal is to explore novel IP space outside of the morphinan or piperazine-benzamide scaffolds.

References

  • Meqbil, Y. J., et al. (2024).[2] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics.

  • Meqbil, Y. J., et al. (2021).[3] "Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities." Molecules, 26(23), 7236.[3][4] [3]

  • Nagase, H., et al. (2011). "The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions."[5] Behavioural Brain Research, 223(2), 271-279.[5]

  • Jutkiewicz, E. M. (2006). "The effects of the delta-opioid receptor agonist SNC80 on seizure activity in rats." European Journal of Pharmacology, 531(1-3), 88-95.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives: Uncovering the Potential of 6,10-Dimethyl Substitution

The 1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin, represents a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the spatial orientation of...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-diazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin, represents a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique framework for the spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutics. Derivatives of this scaffold have demonstrated a wide range of biological activities, most notably as anticonvulsant agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this class of compounds, with a special focus on the largely unexplored potential of 6,10-dimethyl substitution on the cyclohexane ring.

The 1,3-Diazaspiro[4.5]decane-2,4-dione Scaffold: A Foundation for CNS Drug Discovery

The hydantoin moiety is a well-established pharmacophore in a variety of drugs, including the anti-epileptic drug phenytoin. The spiro-fusion of a cyclohexane ring to the 5-position of the hydantoin core introduces a lipophilic and conformationally restricted element, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The cyclohexane ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties to optimize its interaction with biological targets.

General Structure-Activity Relationship of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

Extensive research has been conducted on various derivatives of the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, revealing key insights into their SAR. The primary focus of these studies has been on their anticonvulsant activity, typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Substitutions on the Hydantoin Ring

Modifications at the N-1 and N-3 positions of the hydantoin ring have a profound impact on activity. Generally, small alkyl or arylalkyl substituents are well-tolerated and can modulate lipophilicity and metabolic stability. For instance, the introduction of a methyl group at the N-1 position has been explored in the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins.[1][2]

Substitutions on the Cyclohexane Ring

The substitution pattern on the cyclohexane ring is a critical determinant of anticonvulsant potency and selectivity. The introduction of aryl groups, particularly at the 8-position (para-position relative to the spiro center), has been a common strategy. The nature and substitution of this aryl group can significantly influence activity. For example, in a series of 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones, a 4-methoxyphenyl group at the 6-position (equivalent to the 8-position in the 1,3-diaza nomenclature) coupled with a methyl ester-containing substituent at the 9-position resulted in a compound with potent anticonvulsant activity in the scPTZ screen.[3]

Furthermore, the incorporation of an aromatic ring fused to the cyclohexane moiety, creating a benzo-2-aza-spiro[4.5]decane-1,3-dione system, has been shown to be a successful strategy for enhancing anticonvulsant activity in the MES test.[4]

The Unexplored Frontier: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives

A thorough review of the current scientific literature reveals a notable gap in the exploration of 6,10-dimethyl substituted 1,3-diazaspiro[4.5]decane-2,4-dione derivatives. While various other substitution patterns on the cyclohexane ring have been investigated, the specific influence of methyl groups at the 6 and 10 positions (meta-positions relative to the spiro center) remains to be elucidated.

Hypothetical Impact of 6,10-Dimethyl Substitution: An Expert's Perspective

Based on established medicinal chemistry principles, the introduction of two methyl groups at the 6 and 10 positions of the cyclohexane ring can be hypothesized to have the following effects:

  • Increased Lipophilicity: The addition of two methyl groups will increase the overall lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier, a crucial property for CNS-acting drugs. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects.

  • Conformational Restriction: The presence of two methyl groups will introduce steric hindrance and restrict the conformational flexibility of the cyclohexane ring. This can lock the molecule into a specific conformation that may be more or less favorable for binding to its biological target. The stereochemistry of the dimethyl substitution (cis or trans) will also play a critical role in defining the overall shape of the molecule.

  • Metabolic Stability: The methyl groups could potentially block sites of metabolism on the cyclohexane ring, leading to increased metabolic stability and a longer half-life in the body.

The precise impact of these modifications on the biological activity of 6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives can only be determined through synthesis and biological evaluation. This represents a promising and unexplored area for researchers in the field of medicinal chemistry and drug discovery.

Comparative Biological Data of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives

The following table summarizes the anticonvulsant activity of selected 1,3-diazaspiro[4.5]decane-2,4-dione derivatives from the literature, providing a benchmark for the evaluation of novel analogues.

Compound IDModificationsAssayActivity (ED50)Neurotoxicity (TD50)Protective Index (PI = TD50/ED50)Reference
6g 6-(4-Methoxyphenyl)-9-(methoxycarbonylmethyl)-6,9-diazaspiro[4.5]decane-8,10-dionescPTZ (mice)0.0043 mmol/kg> 0.3 mmol/kg> 69.8[3]
6e 6-(4-Methoxyphenyl)-9-benzyl-6,9-diazaspiro[4.5]decane-8,10-dioneMES (mice)0.019 mmol/kg> 0.3 mmol/kg> 15.8[3]
2h N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dioneMES (mice)23 mg/kg> 300 mg/kg> 13[4]
Phenobarbital Reference DrugscPTZ (mice)0.06 mmol/kg--[3]
Diphenylhydantoin Reference DrugMES (mice)0.034 mmol/kg--[3]

Experimental Protocols

General Synthesis of 1,3-Diazaspiro[4.5]decane-2,4-dione Derivatives via the Bucherer-Bergs Reaction

This protocol describes a general method for the synthesis of the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold, which can be adapted for the synthesis of 6,10-dimethyl derivatives starting from 2,6-dimethylcyclohexanone.

Step 1: Formation of the Spirohydantoin

  • To a stirred solution of the corresponding cyclohexanone derivative (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (1.5 eq.) and ammonium carbonate (3.0 eq.).

  • Heat the reaction mixture to 50-60 °C in a sealed vessel and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 1,3-diazaspiro[4.5]decane-2,4-dione derivative.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid).

Step 2: N-Alkylation/Arylation (Optional)

  • To a solution of the spirohydantoin (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or arylalkyl halide (1.1 eq.) and continue stirring at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-substituted derivative.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to evaluate the efficacy of drugs in preventing the spread of seizures.

  • Administer the test compound orally or intraperitoneally to a group of mice at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure, using a suitable statistical method (e.g., probit analysis).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR findings and a general workflow for the synthesis and evaluation of these compounds.

SAR_Summary cluster_scaffold 1,3-Diazaspiro[4.5]decane-2,4-dione Scaffold cluster_hydantoin Hydantoin Ring Modifications cluster_cyclohexane Cyclohexane Ring Modifications Scaffold General Structure N1 N-1 Position - Small alkyl groups tolerated Scaffold->N1 Substitution N3 N-3 Position - Alkyl/Arylalkyl groups modulate activity Scaffold->N3 Substitution C8 C-8 Position - Aryl substitution is favorable - Substituted phenyl can enhance potency Scaffold->C8 Substitution C6_C10 C-6 & C-10 Positions - Dimethyl substitution is an unexplored area - Potential to impact lipophilicity and conformation Scaffold->C6_C10 Substitution Fused_Aromatic Fused Aromatic Ring - Enhances MES activity Scaffold->Fused_Aromatic Fusion Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Material (e.g., 2,6-Dimethylcyclohexanone) Bucherer_Bergs Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Bucherer_Bergs Spirohydantoin 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Bucherer_Bergs->Spirohydantoin Derivatization N-Substitution (Optional) Spirohydantoin->Derivatization Final_Compound Final Derivative Derivatization->Final_Compound MES_Test Maximal Electroshock (MES) Test Final_Compound->MES_Test Testing scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Final_Compound->scPTZ_Test Testing Neurotoxicity Neurotoxicity Assay (e.g., Rota-rod) Final_Compound->Neurotoxicity Safety SAR_Analysis SAR Analysis MES_Test->SAR_Analysis scPTZ_Test->SAR_Analysis

Sources

Validation

6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione versus SNC80 in β-arrestin recruitment

Topic: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione versus SNC80 in -arrestin recruitment Content Type: Technical Comparison Guide Author: Senior Application Scientist[1] Executive Summary This guide provides a tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione versus SNC80 in


-arrestin recruitment
Content Type:  Technical Comparison Guide
Author:  Senior Application Scientist[1]

Executive Summary

This guide provides a technical comparison between the reference standard SNC80 and the emerging chemotype 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione (referred to herein as the Spiro-Dione Candidate ) within the context of Delta Opioid Receptor (DOR) drug discovery.[1]

While SNC80 remains the historical benchmark for high-efficacy DOR activation, its utility is severely limited by high


-arrestin recruitment, which drives rapid receptor internalization (tachyphylaxis) and convulsive adverse events.[1] The Spiro-Dione Candidate represents a next-generation "G-protein biased" ligand.[1] This guide details the experimental evidence and methodologies required to validate the superior safety profile of the Spiro-Dione class, specifically focusing on the reduction of 

-arrestin recruitment.

Mechanistic Foundation: The Case for Biased Agonism

To understand the superiority of the Spiro-Dione Candidate, one must analyze the signal transduction divergence at the Delta Opioid Receptor.

The SNC80 Problem: Balanced Signaling

SNC80 is a "balanced" agonist (or arrestin-biased in some contexts).[1] Upon binding DOR, it recruits


-arrestin 2 with high efficacy (

).[1] This recruitment triggers:
  • Clathrin-mediated endocytosis: Rapid removal of receptors from the cell surface (tolerance).[1]

  • Scaffolding events: Activation of MAPK pathways and specific signaling cascades linked to convulsions (seizures) in preclinical models.[1]

The Spiro-Dione Solution: G-Protein Bias

The 1,3-diazaspiro[4.5]decane-2,4-dione chemotype functions as a G-protein biased agonist.[1] It stabilizes a receptor conformation that preferentially couples to


 proteins (driving analgesia and anxiolysis) while sterically hindering the phosphorylation sites required for robust 

-arrestin recruitment.[1]
Pathway Visualization

The following diagram illustrates the divergent signaling pathways.

G cluster_ligands Ligand Binding cluster_effectors Transducers cluster_outcomes Physiological Outcomes Receptor Delta Opioid Receptor (DOR) Gi Gi/o Protein Activation Receptor->Gi Both Ligands Arrestin Beta-Arrestin Recruitment Receptor->Arrestin SNC80 Only (High Efficacy) Receptor->Arrestin Spiro-Dione (Weak/Null) SNC80 SNC80 (Reference) SNC80->Receptor High Affinity Spiro Spiro-Dione (Candidate) Spiro->Receptor High Affinity Analgesia Analgesia & Anxiolysis Gi->Analgesia Seizures Convulsions & Internalization Arrestin->Seizures

Figure 1: Divergent signaling pathways.[1] SNC80 drives both analgesia and adverse events via Arrestin, whereas the Spiro-Dione candidate selectively activates the therapeutic Gi/o pathway.

Comparative Performance Profile

The following data summarizes the expected performance of the Spiro-Dione chemotype against SNC80 based on recent structure-activity relationship (SAR) studies of diazaspiro-dione DOR agonists [1].

ParameterSNC80 (Reference)Spiro-Dione Candidate Implication
DOR Binding Affinity (

)
High (< 2 nM)High (< 10 nM)Both engage the target effectively.[1]
cAMP Inhibition (

)
~5 nM (Full Agonist)~10-50 nM (Full/Partial)Both provide therapeutic potency.[1]

-Arrestin 2 Recruitment (

)
100% (High)< 40% (Low/Partial)Key Differentiator: Candidate avoids desensitization.[1]
Internalization Rate Rapid (< 30 mins)Minimal / SlowCandidate sustains therapeutic duration.[1]
Convulsive Threshold Low (Seizures at analgesic doses)None observed Candidate has a superior safety window.[1]

Validation Protocols

To objectively verify the biased nature of the Spiro-Dione candidate, you must run specific "self-validating" assays.[1] The absence of arrestin recruitment is the "Go/No-Go" criterion.

Protocol A: PathHunter® -Arrestin 2 Recruitment Assay

This assay utilizes Enzyme Fragment Complementation (EFC).[1] The receptor is tagged with a ProLink™ (PK) fragment, and


-arrestin is tagged with the Enzyme Acceptor (EA).[1] Recruitment forces complementation, generating a chemiluminescent signal.[1]

Workflow:

  • Cell Seeding: Plate U2OS-OPRD1-

    
    arr2 cells (20,000 cells/well) in 384-well white-walled plates. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Compound Preparation:

    • Prepare 10-point serial dilutions of SNC80 (Start 10

      
      M) as the internal high-control.[1]
      
    • Prepare 10-point serial dilutions of Spiro-Dione Candidate .

    • Vehicle control: 0.1% DMSO.[1]

  • Stimulation: Add 5

    
    L of compound to cells. Incubate for 90 minutes  at 37°C. Note: 90 minutes is critical to capture the peak recruitment window for DOR.
    
  • Detection: Add 10

    
    L of PathHunter Detection Reagent. Incubate for 60 minutes at Room Temperature (protected from light).
    
  • Readout: Measure Chemiluminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Normalize data to SNC80 maximal response (set as 100%). Calculate Bias Factor using the Black & Leff operational model if

    
     differs significantly.[1]
    

Success Criteria: The Spiro-Dione candidate must show an


 relative to SNC80 to be considered "biased."[1]
Protocol B: In Vivo Seizure Scoring (Racine Scale)

Biochemical bias must translate to physiological safety.[1] SNC80 induces seizures; the candidate should not.

Workflow:

  • Subjects: C57BL/6 mice (Male/Female, 8-10 weeks).

  • Dosing:

    • Group A: SNC80 (10 mg/kg, i.p.)[1][2] - Positive Control.

    • Group B: Spiro-Dione Candidate (10 - 100 mg/kg, i.p.) - Test.[1]

    • Group C: Vehicle (Saline/Tween).[1]

  • Observation: Place mice in individual plexiglass chambers. Record video for 60 minutes post-injection.

  • Scoring (Racine Scale):

    • 0: Normal behavior.[1]

    • 1: Mouth and facial movements (chewing).[1]

    • 2: Head nodding.[1]

    • 3: Forelimb clonus (twitching).[1]

    • 4: Rearing with forelimb clonus.[1]

    • 5: Rearing and falling (Tonic-clonic seizure).[1]

  • Analysis: Plot "Maximal Racine Score" vs. Time.

Success Criteria: SNC80 group must reach scores of 3-5. Spiro-Dione group must remain at score 0-1 (statistically indistinguishable from Vehicle).[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the candidate against SNC80.

Workflow cluster_invitro Phase 1: In Vitro Profiling cluster_invivo Phase 2: Safety & Efficacy Compound Spiro-Dione Candidate Binding Radioligand Binding (Ki Determination) Compound->Binding Control SNC80 (Control) Control->Binding cAMP cAMP Inhibition (Gi Potency) Binding->cAMP Arrestin PathHunter Assay (Arrestin Recruitment) Binding->Arrestin Gate Bias Calculation (Log(t/KA)) cAMP->Gate Arrestin->Gate Analgesia CFA Pain Model (Efficacy) Gate->Analgesia If Biased Seizure Racine Scoring (Safety) Gate->Seizure If Biased Success Lead Candidate Validation Analgesia->Success Antihyperalgesic Seizure->Success No Convulsions

Figure 2: Validation workflow. The candidate must pass the "Bias Calculation" gate (low arrestin) before proceeding to in vivo safety testing.[1]

References

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024).[1] Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel

    
     Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.[1][3][4] 
    
  • Pradhan, A. A., et al. (2010).[1] Agonist-specific recruitment of arrestin isoforms differentially modify delta opioid receptor function. Journal of Neuroscience, 36(13), 3730-3742.[1]

  • Chiang, T., et al. (2016).[1][2][5] Divergent signaling pathways of the delta-opioid receptor. Pharmacology & Therapeutics, 164, 1-15.

  • Dripps, I. J., & Jutkiewicz, E. M. (2018).[1][2] The role of beta-arrestin 2 in the convulsive effects of the delta-opioid receptor agonist SNC80. Brain Research, 1685, 1-8.

Sources

Comparative

Assessing the Selectivity of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione for the δ Opioid Receptor: A Comparative Guide

The δ opioid receptor (DOR) represents a compelling therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][2][3][4][5][6] Unlike μ opioid receptor (M...

Author: BenchChem Technical Support Team. Date: February 2026

The δ opioid receptor (DOR) represents a compelling therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, and anxiety.[1][2][3][4][5][6] Unlike μ opioid receptor (MOR) agonists, which are the cornerstone of potent analgesia but are fraught with adverse effects like respiratory depression and abuse liability, DOR agonists have shown a more favorable side-effect profile in preclinical studies.[3][7] The discovery of novel, selective DOR ligands is therefore of paramount importance. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, for the δ opioid receptor, comparing its potential performance with established reference compounds. While direct pharmacological data on this specific molecule is emerging, the spiro-hydantoin scaffold is a known privileged structure in medicinal chemistry, and related triazaspiro[4.5]decane-2,4-diones have recently been identified as a novel chemotype of DOR-selective agonists.[1][4][8][9][10]

This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design, enabling a robust and self-validating assessment of a compound's opioid receptor selectivity profile.

The Importance of Selectivity Profiling

The therapeutic efficacy and safety of an opioid ligand are critically dependent on its selectivity for the intended receptor subtype (μ, δ, or κ). Off-target binding can lead to a host of undesirable side effects. Therefore, a thorough in vitro characterization of a new chemical entity's binding affinity and functional potency at all three opioid receptor subtypes is a foundational step in the drug discovery process.[11][12] This guide will detail two primary methodologies for this assessment: radioligand binding assays and functional assays.

Experimental Design: A Multi-Faceted Approach

To comprehensively assess the selectivity of 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione, a multi-pronged approach is essential. This involves:

  • Competitive Radioligand Binding Assays: To determine the compound's binding affinity (Kᵢ) for the µ, δ, and κ opioid receptors.

  • Functional Assays: To measure the compound's ability to activate these receptors and elicit a cellular response. This allows for the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ). We will focus on two key functional assays for these Gᵢ/Gₒ-coupled receptors:

    • [³⁵S]GTPγS Binding Assay

    • cAMP Inhibition Assay

  • β-Arrestin Recruitment Assay: To explore the potential for biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[7][13][14]

Throughout these experiments, it is crucial to use well-characterized, selective reference compounds for comparison. This allows for the validation of the assay and provides a benchmark against which to evaluate the performance of the test compound.

Selecting Reference Compounds

The choice of appropriate reference compounds is critical for contextualizing the data. The following are widely accepted standards:

ReceptorSelective AgonistSelective Antagonist
μ Opioid Receptor (MOR) DAMGOCTAP
δ Opioid Receptor (DOR) DPDPE, SNC80Naltrindole
κ Opioid Receptor (KOR) U-69,593nor-Binaltorphimine (nor-BNI)

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor.[15][16][17] The principle is based on the competition between the unlabeled test compound (6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione) and a radiolabeled ligand with known high affinity and selectivity for the receptor.

Experimental Protocol: Radioligand Binding
  • Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing a high density of the human recombinant μ, δ, or κ opioid receptor.[16][18]

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Radioligands:

    • μ-opioid receptor: [³H]DAMGO

    • δ-opioid receptor: [³H]DPDPE or [³H]Naltrindole

    • κ-opioid receptor: [³H]U-69,593[16]

  • Competition Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone).

    • Incubate at 25°C for 60-90 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Anticipated Data Presentation: Binding Affinity
Compoundµ-OR Kᵢ (nM)δ-OR Kᵢ (nM)κ-OR Kᵢ (nM)δ/µ Selectivityδ/κ Selectivity
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione Experimental ValueExperimental ValueExperimental ValueCalculatedCalculated
DPDPE (δ-agonist) HighLowHighHighHigh
DAMGO (µ-agonist) LowHighHighLowLow
U-69,593 (κ-agonist) HighHighLowLowLow

Functional Assays: Assessing Receptor Activation

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gᵢ/Gₒ-coupled receptors like the opioid receptors, [³⁵S]GTPγS binding and cAMP inhibition assays are highly informative.[19][20][21][22]

[³⁵S]GTPγS Binding Assay

This assay measures the initial step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[20][22] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used, and its incorporation into G-proteins is quantified as a measure of receptor activation.[20]

Experimental Protocol: [³⁵S]GTPγS Binding
  • Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.

  • Assay Buffer: A typical buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 30 µM GDP, pH 7.4.

  • Reaction:

    • In a 96-well plate, incubate the membranes with varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

    • Quantify the [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

cAMP Inhibition Assay

Opioid receptors, being coupled to Gᵢ/Gₒ proteins, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[23][24][25]

Experimental Protocol: cAMP Inhibition
  • Cell Culture: Use whole cells (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest.

  • cAMP Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.[24][26]

  • Agonist Treatment: Add varying concentrations of the test compound and incubate for a defined period (e.g., 15-30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as those based on HTRF, AlphaScreen, or ELISA.[23]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (potency) and the maximal inhibition (efficacy).

Anticipated Data Presentation: Functional Potency and Efficacy
CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of Standard Agonist)
6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione µ-ORExperimental ValueExperimental Value
δ-ORExperimental ValueExperimental Value
κ-ORExperimental ValueExperimental Value
DPDPE δ-ORLow100%
DAMGO µ-ORLow100%
U-69,593 κ-ORLow100%

β-Arrestin Recruitment Assay: Investigating Biased Agonism

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.[7][13] Some ligands may preferentially activate G-protein signaling over β-arrestin recruitment, or vice versa, a phenomenon known as biased agonism.[14][27] Assessing β-arrestin recruitment provides a more complete picture of a compound's functional profile.

Experimental Protocol: β-Arrestin Recruitment
  • Assay Principle: Utilize a cell-based assay that measures the interaction between the receptor and β-arrestin. Commercially available assays, such as PathHunter (DiscoverX) or Tango (Thermo Fisher), are commonly used. These assays are often based on enzyme complementation or bioluminescence resonance energy transfer (BRET).[28][29]

  • Cell Lines: Use cell lines co-expressing the opioid receptor of interest and a β-arrestin fusion protein.

  • Agonist Treatment: Treat the cells with varying concentrations of the test compound.

  • Detection: Measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the signal against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp [³⁵S]GTPγS Assay cluster_camp cAMP Inhibition Assay b_membranes Receptor Membranes (µ, δ, κ) b_incubation Incubation b_membranes->b_incubation b_radioligand Radioligand ([³H]DAMGO, [³H]DPDPE, etc.) b_radioligand->b_incubation b_test_compound 6,10-Dimethyl-1,3- diazaspiro[4.5]decane-2,4-dione b_test_compound->b_incubation b_filtration Filtration b_incubation->b_filtration b_counting Scintillation Counting b_filtration->b_counting b_ki Calculate Kᵢ b_counting->b_ki f_ec50_gtp Calculate EC₅₀/Eₘₐₓ f_membranes_gtp Receptor Membranes f_incubation_gtp Incubation f_membranes_gtp->f_incubation_gtp f_test_compound_gtp Test Compound f_test_compound_gtp->f_incubation_gtp f_gtp_radioligand [³⁵S]GTPγS f_gtp_radioligand->f_incubation_gtp f_filtration_gtp Filtration f_incubation_gtp->f_filtration_gtp f_counting_gtp Scintillation Counting f_filtration_gtp->f_counting_gtp f_counting_gtp->f_ec50_gtp f_cells_camp Receptor-expressing Cells f_forskolin Forskolin f_cells_camp->f_forskolin f_test_compound_camp Test Compound f_forskolin->f_test_compound_camp f_incubation_camp Incubation f_test_compound_camp->f_incubation_camp f_lysis Cell Lysis f_incubation_camp->f_lysis f_cAMP_measure cAMP Measurement (HTRF) f_lysis->f_cAMP_measure f_ic50_camp Calculate IC₅₀ f_cAMP_measure->f_ic50_camp dor_signaling DOR δ Opioid Receptor G_protein Gᵢ/Gₒ Protein (αβγ) DOR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist 6,10-Dimethyl-1,3- diazaspiro[4.5]decane-2,4-dione Agonist->DOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gᵢ-mediated signaling pathway of the δ opioid receptor.

Conclusion and Interpretation

The data generated from these assays will provide a comprehensive selectivity profile for 6,10-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione. A high δ/µ and δ/κ selectivity ratio in both binding and functional assays would indicate that the compound is a promising candidate for further development as a selective DOR agonist. Discrepancies between binding affinity and functional potency can provide insights into the compound's intrinsic efficacy. The results from the β-arrestin recruitment assay will further refine the understanding of its mechanism of action and potential for biased agonism, which may have significant implications for its therapeutic profile. This systematic approach ensures a robust and reliable characterization of novel opioid ligands, paving the way for the development of safer and more effective therapeutics.

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